molecular formula C19H38O2 B1598231 Nonyl decanoate CAS No. 42231-48-1

Nonyl decanoate

Cat. No.: B1598231
CAS No.: 42231-48-1
M. Wt: 298.5 g/mol
InChI Key: JZHKSJXMXQZMCR-UHFFFAOYSA-N
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Description

Nonyl decanoate is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonyl decanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonyl decanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nonyl decanoate
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InChI

InChI=1S/C19H38O2/c1-3-5-7-9-11-13-15-17-19(20)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHKSJXMXQZMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70195058
Record name Nonyl decanoate
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Molecular Weight

298.5 g/mol
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CAS No.

42231-48-1
Record name Decanoic acid, nonyl ester
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Record name Nonyl decanoate
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Record name Nonyl decanoate
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Record name Nonyl decanoate
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Foundational & Exploratory

Nonyl decanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nonyl Decanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of nonyl decanoate (C₁₉H₃₈O₂), a fatty acid ester of significant interest in the cosmetics, personal care, and pharmaceutical industries. The document details the molecule's chemical structure, nomenclature, and key physicochemical properties. It presents a robust, field-proven protocol for its synthesis via Fischer-Speier esterification, complete with mechanistic insights and workflow diagrams. Furthermore, this guide outlines rigorous analytical methodologies for the characterization and purity assessment of nonyl decanoate, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. Finally, it discusses the current applications and future potential of this versatile ester, grounding all claims in authoritative scientific references. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of nonyl decanoate.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

Nonyl decanoate is the ester formed from the condensation of n-nonyl alcohol (1-nonanol) and decanoic acid (capric acid). The structure consists of a ten-carbon acyl chain linked via an ester functional group to a nine-carbon alkyl chain.

  • IUPAC Name: nonyl decanoate[1]

  • Synonyms: Nonyl caprate, Decanoic acid, nonyl ester[2][3][4]

  • CAS Number: 42231-48-1[2][5]

  • EC Number: 255-718-9[1][5]

  • Molecular Formula: C₁₉H₃₈O₂[2][5]

  • Canonical SMILES: CCCCCCCCCC(=O)OCCCCCCCCC[1]

  • InChI Key: JZHKSJXMXQZMCR-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Nonyl decanoate is a colorless liquid with properties characteristic of a long-chain fatty acid ester. Its high molecular weight and long hydrocarbon chains render it highly lipophilic and practically insoluble in water.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Nonyl Decanoate

PropertyValueSource(s)
Molecular Weight 298.50 g/mol [2][5]
Appearance Colorless liquidAssumed based on similar esters
Boiling Point 348.7 °C at 760 mmHg[3][5]
Density 0.863 g/cm³[5]
Flash Point 167.6 °C (333 °F) TCC[3][5]
Refractive Index 1.444[5]
Vapor Pressure 4.94 x 10⁻⁵ mmHg at 25°C (est.)[3][5]
Water Solubility 0.001172 mg/L at 25 °C (est.)[3]
logP (o/w) 8.2 - 8.68 (est.)[1][3]

Synthesis of Nonyl Decanoate via Fischer-Speier Esterification

Principle of Esterification

The most common and industrially viable method for synthesizing nonyl decanoate is the Fischer-Speier esterification.[6] This reaction involves the acid-catalyzed condensation of a carboxylic acid (decanoic acid) and an alcohol (1-nonanol).[7][8]

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[7]

  • Equilibrium Control: Fischer esterification is a reversible process.[8][10] To drive the reaction toward the ester product, the equilibrium must be shifted to the right. This is achieved by applying Le Châtelier's principle in two primary ways:

    • Use of Excess Reactant: Employing a stoichiometric excess of one reactant (typically the less expensive one, in this case, 1-nonanol) increases the probability of productive collisions and pushes the equilibrium forward.[8]

    • Removal of Water: The reaction produces water as a byproduct.[9] Actively removing this water as it forms prevents the reverse reaction (ester hydrolysis) from occurring. This is commonly accomplished using a Dean-Stark apparatus, which azeotropically removes water with a non-polar solvent like toluene.[6]

Detailed Experimental Protocol for Laboratory Synthesis

This protocol describes a self-validating system for the synthesis and subsequent purification of nonyl decanoate, ensuring a high-purity final product.

Materials:

  • Decanoic acid (1.0 eq)

  • 1-Nonanol (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq)

  • Toluene (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, Condenser, Heating mantle, Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add decanoic acid (e.g., 17.2 g, 0.1 mol) and 1-nonanol (e.g., 21.6 g, 0.15 mol).

  • Solvent and Catalyst Addition: Add toluene (~100 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~0.002 mol).

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux using a heating mantle. Toluene and water will co-distill as an azeotrope. The denser water will separate in the side arm of the Dean-Stark trap while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected in the trap (typically 3-5 hours).

  • Reaction Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Causality: This step is critical to remove the acid, which could otherwise catalyze hydrolysis during storage or cause degradation during distillation. (Observe for cessation of CO₂ evolution).

    • Brine (1 x 50 mL) to break any emulsions and begin the drying process.

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄. Swirl for 10-15 minutes. Filter the solution to remove the drying agent.

  • Solvent Removal and Purification: Remove the toluene solvent using a rotary evaporator. The resulting crude nonyl decanoate can be further purified by vacuum distillation to yield a clear, colorless liquid of high purity.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 1. Charge Reactants (Decanoic Acid, 1-Nonanol) Solvent_Catalyst 2. Add Toluene & H₂SO₄ Catalyst Reactants->Solvent_Catalyst Reflux 3. Reflux with Dean-Stark Trap Solvent_Catalyst->Reflux Quench 4. Quench & Neutralize (H₂O, NaHCO₃ Washes) Reflux->Quench Cool to RT Dry 5. Dry Organic Layer (MgSO₄) Quench->Dry Evaporate 6. Solvent Removal (Rotary Evaporation) Dry->Evaporate Distill 7. Vacuum Distillation Evaporate->Distill Pure_Product Pure Nonyl Decanoate Distill->Pure_Product

Caption: Workflow for the synthesis and purification of nonyl decanoate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized nonyl decanoate. The primary methods employed are chromatographic and spectroscopic.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of GC-MS: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like esters.[11] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[12] As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum (fingerprint) for each compound.[13]

Detailed Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the nonyl decanoate sample (e.g., 1 µL in 1 mL of hexane or ethyl acetate).

  • Instrumentation:

    • GC System: Agilent GC or similar, equipped with a split/splitless injector.

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fatty acid esters.

    • MS Detector: Quadrupole or Ion Trap Mass Spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for purity assessment)

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 min.

    • Causality: This temperature program ensures that lower-boiling point impurities (like residual reactants) elute first, followed by the target compound, providing good separation.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: The retention time of the major peak confirms the compound's elution characteristics. The corresponding mass spectrum is compared against a reference library (e.g., NIST) for positive identification. Purity is assessed by integrating the peak area of nonyl decanoate relative to the total peak areas in the chromatogram.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of FT-IR: FT-IR spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule.[14][15] Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. An FT-IR spectrum provides a unique fingerprint of a compound's functional groups.[15]

Expected Spectral Features: For nonyl decanoate, the FT-IR spectrum will be dominated by features characteristic of a long-chain aliphatic ester:

  • C-H Stretch (Aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region, originating from the many CH₂ and CH₃ groups in the nonyl and decanoyl chains.

  • C=O Stretch (Ester): A very strong, sharp, and prominent absorption band around 1740 cm⁻¹. This is the most diagnostic peak for identifying the ester functional group. The characteristic band for the precursor carboxylic acid (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹) should be absent in the pure product.[16]

  • C-O Stretch (Ester): A strong band in the 1160-1250 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester group.

Analytical Workflow Visualization

Analytical_Workflow cluster_gcms Purity & Identity Confirmation cluster_ftir Functional Group Verification Sample Synthesized Nonyl Decanoate GC_Separation GC Separation (Based on Volatility) Sample->GC_Separation FTIR_Analysis FT-IR Analysis Sample->FTIR_Analysis MS_Detection MS Detection (Mass Spectrum Fingerprint) GC_Separation->MS_Detection Data_Integration Data Integration & Final Report MS_Detection->Data_Integration FG_Confirm Confirm C=O and C-O Absence of O-H FTIR_Analysis->FG_Confirm FG_Confirm->Data_Integration

Caption: Workflow for the analytical characterization of nonyl decanoate.

Applications and Significance

Nonyl decanoate's physicochemical properties—namely its low volatility, excellent spreadability, and emollient feel—make it a valuable ingredient in several sectors.

  • Cosmetics and Personal Care: As an emollient and skin-conditioning agent, nonyl decanoate is used in formulations such as lotions, creams, and makeup.[17] It helps to soften and smooth the skin by forming a non-greasy, occlusive layer that reduces water loss. Its function is similar to other fatty alcohols and esters used to enhance the texture and feel of cosmetic products.[17] The use of esters and other nanostructured materials is a growing trend in the cosmetics industry to improve product performance and delivery.[18][19]

  • Flavor and Fragrance Industry: While not a primary application, esters of this type can be used as fragrance components or as solvents for other fragrance ingredients in complex formulations.

  • Pharmaceutical and Drug Delivery: The lipophilic nature of nonyl decanoate makes it a candidate for use as an excipient in topical and transdermal drug delivery systems. It can act as a penetration enhancer, helping to shuttle active pharmaceutical ingredients (APIs) through the stratum corneum of the skin. It may also be used in the formulation of ointments and as a component of self-emulsifying drug delivery systems (SEDDS).

Conclusion

Nonyl decanoate is a well-defined fatty acid ester with significant utility, particularly in the cosmetics and personal care industries. Its synthesis is straightforward via the robust Fischer-Speier esterification, and its purity can be reliably confirmed using standard analytical techniques like GC-MS and FT-IR spectroscopy. The combination of its desirable emollient properties and chemical stability ensures its continued relevance for researchers and formulators in scientific and industrial settings.

References

  • Decanoic acid, nonyl ester. (n.d.). NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • nonyl decanoate, 42231-48-1. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • Nonadecanoate. (2024). PubChem. Retrieved February 7, 2026, from [Link]

  • The Versatile Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants. (2026). Retrieved February 7, 2026, from [Link]

  • nonyl decanoate. (n.d.). NIST/TRC Web Thermo Tables. Retrieved February 7, 2026, from [Link]

  • Applications of Nonionic Surfactants. (n.d.). Rimpro. Retrieved February 7, 2026, from [Link]

  • Nonadecanoic acid. (2024). PubChem. Retrieved February 7, 2026, from [Link]

  • Nonyl decanoate. (2024). PubChem. Retrieved February 7, 2026, from [Link]

  • decyl decanoate, 1654-86-0. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

  • High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Latorre, M., et al. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35, 1-8. Retrieved February 7, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid. (n.d.). Google Patents.
  • Nanosystems in Cosmetic Products: A Brief Overview of Functional, Market, Regulatory and Safety Concerns. (2020). PMC. Retrieved February 7, 2026, from [Link]

  • FT-IR spectra of (a) decanoic acid and (b) compound 5. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved February 7, 2026, from [Link]

  • High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

  • Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. (2020). MDPI. Retrieved February 7, 2026, from [Link]

  • Experiment 10: Fischer Esterification. (n.d.). Retrieved February 7, 2026, from [Link]

  • Functional Nanostructured Materials in the Cosmetics Industry: A Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • The Potential Use of Biosurfactants in Cosmetics and Dermatological Products. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Public Report – Decanoic acid, mixed diesters with octanoic ac. (2021). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved February 7, 2026, from [Link]

  • Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. (n.d.). Google Patents.
  • Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. (2005). ResearchGate. Retrieved February 7, 2026, from [Link]

  • a FT-IR spectra of n-decanoic acid, dl-menthol, and HDES. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 4-Nonylphenol. (n.d.). NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Nonanoic acid, 3-methylbutyl ester. (n.d.). US EPA. Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Nonyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Molecular Landscape

In the realm of pharmaceutical sciences and materials research, a profound understanding of a molecule's fundamental characteristics is the bedrock of innovation. This guide provides a comprehensive technical exploration of Nonyl decanoate (CAS No. 42231-48-1), a long-chain fatty acid ester. Our objective is to move beyond a simple recitation of data points. Instead, we will dissect the causality behind its properties, offering field-proven insights into its analysis and potential applications. For the drug development professional, understanding such a molecule is not merely an academic exercise; it is a critical step in formulating effective, stable, and safe therapeutic systems. This document is structured to serve as both a detailed reference and a practical guide, grounding all assertions in authoritative data and established scientific principles.

Core Molecular Identity and Structure

Nonyl decanoate is the ester formed from nonyl alcohol and decanoic acid. This structure imparts significant lipophilicity, a defining characteristic that governs its solubility, interactions, and potential roles in various applications.

IUPAC Name: nonyl decanoate[1] Synonyms: Decanoic acid, nonyl ester; Nonyl caprate[1][2] CAS Number: 42231-48-1[1][3] Molecular Formula: C₁₉H₃₈O₂[1][3] Molecular Weight: 298.5 g/mol [1]

The molecule consists of a 10-carbon acyl chain (decanoyl group) connected via an ester linkage to a 9-carbon alkyl chain (nonyl group). The absence of double bonds in its structure makes it a saturated ester, which contributes to its chemical stability and resistance to oxidative degradation.

Diagram 1: Chemical Structure of Nonyl Decanoate

Nonyl_Decanoate_Structure cluster_decanoyl Decanoyl Chain cluster_nonyl Nonyl Chain C1 CH₃ C2 CH₂ C1->C2 (CH₂)₇ C3 CH₂ C9 CH₂ C4 CH₂ C5 CH₂ C6 CH₂ C7 CH₂ C8 CH₂ C10 C C9->C10 O1 O C10->O1  = O2 O C10->O2 C11 CH₂ O2->C11 C12 CH₂ C18 CH₂ C11->C18 (CH₂)₇ C13 CH₂ C14 CH₂ C15 CH₂ C16 CH₂ C17 CH₂ C19 CH₃ C18->C19 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Nonyl Decanoate Sample Dilution Dilute in Hexane (1 mg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Non-Polar Column Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-400) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpec Extract Mass Spectrum Chromatogram->MassSpec LibrarySearch Compare to NIST Library MassSpec->LibrarySearch Report Generate Report: Purity & Identity LibrarySearch->Report

Sources

Nonyl decanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Nonyl decanoate (CAS: 42231-48-1) represents a specific class of medium-to-long chain fatty acid esters characterized by high lipophilicity and low volatility. While often categorized primarily as a fragrance ingredient due to its waxy, fruity olfactory profile, its physicochemical properties make it a candidate of interest for lipophilic drug delivery systems and transdermal permeation enhancement.

This guide moves beyond basic stoichiometry to provide a rigorous analysis of its synthesis, validation, and application logic.

Core Fundamental Constants
ParameterValueUnitMethod/Source
IUPAC Name Nonyl decanoate-IUPAC
Molecular Formula

-Stoichiometry
Molecular Weight 298.51 g/mol Calculated (

)
CAS Registry 42231-48-1-Chemical Abstracts Service
Boiling Point ~348 - 350°C@ 760 mmHg (Predicted)
Density 0.863 ± 0.06g/cm³@ 25°C
LogP (Octanol/Water) ~8.2 - 8.7-High Lipophilicity Indicator
Refractive Index 1.444-@ 20°C
Structural Analysis & Thermodynamic Implications

The molecular weight of 298.51 g/mol places nonyl decanoate in a "sweet spot" for formulation science. It is heavy enough to remain non-volatile at physiological temperatures (unlike ethyl acetate), yet light enough to retain mobility within lipid bilayers.

  • Lipophilicity (LogP ~8.5): The molecule is dominated by two hydrophobic chains: a 9-carbon alcohol tail and a 10-carbon acid head. This extreme hydrophobicity suggests it will partition almost exclusively into lipid phases, making it an excellent solvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs).

  • Rotatable Bonds (17): The high degree of conformational freedom allows the molecule to intercalate between stratum corneum lipids, potentially disrupting barrier function to enhance transdermal drug delivery.

Synthetic Architecture: High-Yield Esterification Protocol

Rationale: While enzymatic synthesis (lipase-catalyzed) is possible, the most robust method for generating high-purity analytical standards or pilot-scale batches is Fischer Esterification driven by Azeotropic Distillation . This method shifts the equilibrium to the right by physically removing water.

Reagents
  • Decanoic Acid (C10): 1.05 equivalents (Slight excess drives alcohol consumption).

  • Nonan-1-ol (C9): 1.00 equivalent (Limiting reagent).

  • p-Toluenesulfonic Acid (p-TSA): 1-2 mol% (Catalyst).

  • Toluene: Solvent (Forms low-boiling azeotrope with water).

Step-by-Step Protocol
  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Charging: Add Nonanol (14.4 g, 100 mmol), Decanoic Acid (18.1 g, 105 mmol), and p-TSA (0.3 g) to the flask. Dissolve in 150 mL Toluene.

  • Reflux: Heat the system to reflux (~110-115°C). Toluene/Water azeotrope will condense and separate in the trap.

  • Monitoring: Continue reflux until water collection ceases (theoretical yield ~1.8 mL water).

  • Workup (Critical for purity):

    • Cool to room temperature.

    • Wash organic phase with 5% NaHCO₃ (removes unreacted decanoic acid and p-TSA). Note: Watch for CO₂ evolution.

    • Wash with Brine (saturated NaCl) to break any emulsions.

    • Dry over anhydrous MgSO₄.

  • Purification: Remove toluene via rotary evaporation. Perform vacuum distillation (high vacuum required due to 348°C BP) to isolate pure Nonyl Decanoate.

Workflow Visualization

SynthesisWorkflow Reactants Reactants: Nonanol + Decanoic Acid (Toluene + p-TSA) Reflux Reflux (115°C) Dean-Stark Trap Reactants->Reflux WaterRemoval Water Removal (Azeotrope) Reflux->WaterRemoval Workup Workup: NaHCO3 Wash (Remove Acid) Reflux->Workup Completion EquilibriumShift Equilibrium Shift (Le Chatelier) WaterRemoval->EquilibriumShift Drives Reaction EquilibriumShift->Reflux Distillation Vacuum Distillation (Isolate Product) Workup->Distillation

Caption: Figure 1. Dean-Stark mediated synthesis workflow ensuring stoichiometric conversion via water removal.

Analytical Validation: GC-MS Logic

To validate the synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

  • Retention Index: On a non-polar column (e.g., DB-5), Nonyl Decanoate will elute late (RI ~2076) due to its high boiling point.

  • Fragmentation Pattern (Electron Impact 70eV):

    • Molecular Ion (

      
      ):  298 m/z.[1][2][3][4] Often weak or invisible in fatty esters.
      
    • McLafferty Rearrangement: The signature peak. The carbonyl oxygen abstracts a gamma-hydrogen from the acid chain.

      • For decanoates (C10 acid), this rearrangement typically yields a characteristic peak at m/z 60 (acetic acid equivalent) or related alkene fragments depending on the precise rearrangement path, but more distinctively, fatty acid methyl esters show m/z 74. For nonyl esters, the alcohol chain loss is the primary cleavage.

    • 
      -Cleavage:  Cleavage next to the carbonyl group.
      
      • Acylium ion (

        
        ): m/z 155 . This is the decanoyl group after losing the nonyloxy group. This is usually the Base Peak  or very prominent.
        
Fragmentation Pathway Diagram

MassSpec Parent Molecular Ion (M+) m/z 298 AlphaCleavage Alpha Cleavage Parent->AlphaCleavage McLafferty McLafferty Rearrangement Parent->McLafferty Acylium Acylium Ion [C9H19-C=O]+ m/z 155 AlphaCleavage->Acylium Major Path Alkoxy Alkoxy Radical (Loss of -OC9H19) AlphaCleavage->Alkoxy Fragment60 Acid Fragment Characteristic Ion McLafferty->Fragment60

Caption: Figure 2. Predicted Mass Spectrometry fragmentation pathways identifying the decanoyl head group.

Applications in Pharmaceutical Sciences

Nonyl decanoate is not merely a solvent; it is a functional excipient.

A. Transdermal Permeation Enhancer

The mechanism of action relies on the "Lipid-Protein-Partitioning" theory.

  • Intercalation: The C9 and C10 chains insert themselves into the structured lipid bilayers of the Stratum Corneum.

  • Fluidization: This insertion disrupts the packing order, increasing membrane fluidity.

  • Diffusion: This lowers the barrier resistance, allowing APIs (Active Pharmaceutical Ingredients) to diffuse more freely.

B. Lipophilic Drug Vehicle

For highly lipophilic drugs (BCS Class II/IV), nonyl decanoate serves as an oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS) . Its high LogP ensures that lipophilic drugs remain solubilized during storage, preventing precipitation before administration.

References
  • National Institute of Standards and Technology (NIST). Decanoic acid, nonyl ester - Gas Chromatography & Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. Nonyl Decanoate Compound Summary - CID 3016336.[1][3] National Library of Medicine. Retrieved from [Link][3]

  • The Good Scents Company. Nonyl Decanoate General Information and Organoleptics. Retrieved from [Link]

  • Steele, J.C., et al.Thermodynamics of Fatty Acid Esters. (General reference for esterification kinetics). Journal of Chemical & Engineering Data.

Sources

Nonyl decanoate as a semiochemical in insects

Author: BenchChem Technical Support Team. Date: February 2026

Title: Nonyl Decanoate: Technical Profiling of a Cuticular Semiochemical in Pogonomyrmex Chemical Ecology

Executive Summary

Nonyl decanoate (C₁₉H₃₈O₂) is a linear fatty acid ester functioning as a critical semiochemical within the complex chemical landscape of social insects, most notably the Red Harvester Ant, Pogonomyrmex barbatus.[1] Unlike volatile alarm pheromones (e.g., ketones) that trigger immediate, transient responses, Nonyl decanoate serves as a persistent surface cue . It is a component of the cuticular lipid profile and the "midden" marking system, facilitating nestmate recognition and foraging orientation.

This technical guide dissects the physicochemical properties, biological mechanisms, and experimental protocols required to isolate, synthesize, and validate Nonyl decanoate as a bioactive agent. It is designed for chemical ecologists and drug development professionals investigating lipid-based signaling and persistent delivery systems.

Chemical Profile & Properties[1][2][3][4][5][6]

Nonyl decanoate is an ester formed from the condensation of nonan-1-ol and decanoic acid. Its relatively high molecular weight confers low volatility, making it ideal for substrate-marking rather than airborne signaling.

Table 1: Physicochemical Specifications of Nonyl Decanoate

ParameterSpecificationRelevance to Bioactivity
IUPAC Name Nonyl decanoateStandard nomenclature for synthesis.
CAS Number 42231-48-1Unique identifier for procurement/database search.
Formula C₁₉H₃₈O₂Linear chain; hydrophobic interaction potential.
Molecular Weight 298.51 g/mol Heavy semiochemical; low vapor pressure (<0.01 mmHg).
LogP (Octanol/Water) ~8.2 - 8.9 (Est.)Highly lipophilic; partitions into insect cuticle (waxes).
Boiling Point ~348–350 °CStable under high environmental temperatures (desert ecology).
Odor Profile Waxy, faint, fattyDetected via contact chemoreception, not long-range olfaction.

Biological Function & Ecological Context

In Pogonomyrmex barbatus, Nonyl decanoate is not a solitary signal but functions as an integral component of the Colony-Specific Hydrocarbon Profile .

The "Midden Gradient" Mechanism

Harvester ants maintain a "midden" (refuse pile) surrounding the nest entrance.[2] Research indicates that foragers do not rely solely on visual cues but on a chemical gradient of cuticular lipids, including esters like Nonyl decanoate, transferred from ants to the midden pebbles.

  • Function: Homing Beacon. The concentration of these lipids increases towards the nest entrance, guiding returning foragers.[2][3]

  • Modality: Chemotactile (Contact Chemoreception). The ants tap their antennae on the substrate to detect the ester blend.

Nestmate Recognition

As a cuticular lipid, Nonyl decanoate contributes to the "chemical barcode" that allows ants to distinguish nestmates from intruders. The ratio of this ester relative to other hydrocarbons (alkanes, methyl-branched alkanes) encodes colony identity.

Mechanism of Action: Signal Transduction

The detection of heavy esters like Nonyl decanoate involves specific sensory machinery located on the funiculus of the ant antenna.

DOT Diagram 1: Chemotactile Signaling Pathway

ChemotactilePathway Figure 1: Signal transduction pathway for non-volatile cuticular semiochemicals. Substrate Substrate (Midden Pebble) [Nonyl Decanoate] Sensillum Sensillum Basiconicum (Antennal Pore) Substrate->Sensillum Antennal Contact OBP Odorant Binding Protein (Lipophilic Transport) Sensillum->OBP Diffusion into Lymph Receptor Chemosensory Receptor (Gustatory/Olfactory Hybrid) OBP->Receptor Ligand Binding Neuron Sensory Neuron (Action Potential) Receptor->Neuron Depolarization CNS Antennal Lobe -> Mushroom Body (Integration) Neuron->CNS Signal Propagation Behavior Behavioral Output (Path Correction/Aggression) CNS->Behavior Motor Command

Experimental Workflows

To validate Nonyl decanoate as a bioactive semiochemical, researchers must follow a rigorous isolation and synthesis protocol.

Protocol A: Isolation from Pogonomyrmex barbatus

Rationale: Solvent choice is critical. Hexane is used to dissolve non-polar cuticular lipids without extracting internal polar fluids.

  • Sample Collection: Freeze-kill 50 forager ants at -20°C.

  • Extraction: Immerse ants in 2 mL of HPLC-grade hexane for 5 minutes. Note: Longer immersion risks contamination with internal fluids.

  • Concentration: Evaporate solvent to 100 µL under a gentle stream of Nitrogen (N₂).

  • Derivatization (Optional): If free fatty acids are suspected, methylate; however, Nonyl decanoate is already an ester and can be analyzed directly.

  • Analysis (GC-MS):

    • Column: DB-5 or HP-5MS (Non-polar capillary column).

    • Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 10 min).

    • Target Ion: Look for molecular ion (

      
      ) at m/z 298 and characteristic ester cleavage fragments (e.g., m/z 155 for decanoyl cation or m/z 173 for protonated acid).
      
Protocol B: Chemical Synthesis (Steglich Esterification)

Rationale: Commercial stocks may be impure. In-house synthesis ensures >98% purity for bioassays.

  • Reagents: Decanoic acid (1.0 eq), Nonan-1-ol (1.0 eq), DCC (Dicyclohexylcarbodiimide, 1.1 eq), DMAP (4-Dimethylaminopyridine, 0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid and alcohol in DCM at 0°C.

    • Add DMAP, then dropwise add DCC dissolved in DCM.

    • Stir at room temperature for 12 hours. Urea precipitate forms.

  • Purification: Filter off urea. Wash filtrate with 0.5N HCl, then saturated NaHCO₃. Dry over MgSO₄.

  • Isolation: Rotary evaporation followed by flash column chromatography (Hexane:Ethyl Acetate 95:5).

Protocol C: The "Artificial Midden" Bioassay

Rationale: To prove bioactivity, ants must distinguish the synthetic ester from a solvent control.

  • Arena Setup: Use a fluon-coated plastic foraging arena connected to a nest box.

  • Treatment: Coat glass beads (3mm diameter) with:

    • Group A: 10 ng Nonyl decanoate in hexane (Physiological equivalent).

    • Group B: Pure hexane (Control).

  • Placement: Arrange beads in a Y-configuration leading away from the nest entrance.

  • Observation: Record "antennation time" (seconds spent touching the bead) and "retrieval rate" (if beads are carried to the nest).

  • Validation: A statistically significant increase in antennation or path-following on Group A confirms semiochemical activity.

DOT Diagram 2: Experimental Workflow

ExperimentalWorkflow Figure 2: Integrated workflow from biological extraction to behavioral validation. Start Source Material (Pogonomyrmex foragers) Extract Hexane Wash (5 min, Ambient Temp) Start->Extract GCMS GC-MS Analysis (Identify C19 Ester) Extract->GCMS Profile ID Bioassay Bioassay (Artificial Midden Test) Extract->Bioassay Crude Extract (+ Control) Synth Chemical Synthesis (Nonanol + Decanoic Acid) GCMS->Synth Target Structure Synth->Bioassay Pure Compound Result Validation (Behavioral Response) Bioassay->Result Statistical Analysis

Applications in Pest Management & Drug Development

  • "Push-Pull" Strategies: Synthetic analogs of Nonyl decanoate could be used to disrupt foraging trails of invasive ant species by overwhelming their natural gradients (Confusion technique).

  • Lipid Delivery Systems: The stability and lipophilicity of Nonyl decanoate make it a model carrier for lipid-soluble pheromones in slow-release dispensers (e.g., rubber septa or wax matrices).

References

  • El-Sayed, A. M. (2025).[1][4][3][5] The Pherobase: Database of Pheromones and Semiochemicals.[1][5] Semiochemical compound: Nonyl decanoate.[1][6][7][8][9]

  • Gordon, D. M. (1984). Species-specific patterns in the social activities of harvester ant colonies (Pogonomyrmex). Insectes Sociaux, 31(1), 74-86. Note: Foundational work on Pogonomyrmex foraging behavior.
  • Wagner, D., et al. (2000). Task-related differences in the cuticular hydrocarbon composition of harvester ants, Pogonomyrmex barbatus. Journal of Chemical Ecology, 26, 469–486.

  • Greene, M. J., & Gordon, D. M. (2007). Structural complexity of chemical recognition cues in harvester ants. Journal of Experimental Biology, 210(5), 897-905.

  • Nelson, D. R., et al. (2001). Novel wax esters and hydrocarbons in the cuticular surface lipids of the red harvester ant, Pogonomyrmex barbatus. Comparative Biochemistry and Physiology Part B, 128(4), 575-595.

Sources

Nonyl decanoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Pharmacokinetic Profile

Executive Summary & Chemical Identity

Nonyl decanoate (Nonyl caprate) is a long-chain aliphatic ester derived from nonan-1-ol and decanoic acid. While primarily utilized in the flavor and fragrance industry for its waxy, fruity notes, its high lipophilicity (LogP ~8.2) and biocompatible metabolic byproducts make it a candidate of interest for lipid-based drug delivery systems (LBDDS) and transdermal permeation studies.

This guide moves beyond the standard MSDS, providing researchers with the mechanistic safety data, synthesis protocols, and metabolic fate necessary for experimental design.

Physicochemical Constants
PropertyValueScientific Implication
Molecular Weight 298.51 g/mol Moderate size; suitable for passive diffusion.
Boiling Point 348–350 °CLow volatility; minimal inhalation risk under standard conditions.
LogP (Predicted) ~8.2–8.7High Lipophilicity. Partitions strongly into lipid bilayers; requires surfactant for aqueous formulation.
Density 0.863 g/cm³Floats on water; phase separation in extraction is distinct.
Flash Point ~167 °CClass IIIB Combustible Liquid. High thermal stability.
Solubility Insoluble in waterSoluble in ethanol, hexane, chloroform, and lipid excipients.

Hazard Identification & Safety Profile (GHS)

Note: Direct toxicological data for Nonyl decanoate is limited. The following assessment utilizes Read-Across Methodology based on structural analogs (Nonyl octanoate, Decyl decanoate) and component toxicity (Nonanol, Decanoic acid).

GHS Classification (Estimated)
  • Signal Word: Warning (Precautionary)

  • Hazard Statements:

    • H315: Causes mild skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H413: May cause long-lasting harmful effects to aquatic life (due to low water solubility/persistence).

Toxicological Assessment[1][2][3]
  • Acute Toxicity: Low. LD50 (Oral, Rat) for similar esters typically >5000 mg/kg.

  • Sensitization: Non-sensitizing. Long-chain esters generally lack the reactive moieties required for haptenization.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. Components are GRAS (Generally Recognized As Safe) food additives.

Metabolic Fate & Pharmacokinetics

Understanding the in vivo behavior of nonyl decanoate is critical for its use as a pharmaceutical excipient. The molecule acts as a "prodrug" of sorts, rapidly hydrolyzing into two metabolically active but safe components.

Mechanism of Action

Upon systemic absorption, Nonyl decanoate is cleaved by Carboxylesterases (CES) , primarily in the liver and intestinal mucosa.

  • Nonan-1-ol: Oxidized to nonanoic acid, then undergoes

    
    -oxidation or glucuronidation.
    
  • Decanoic Acid (Capric Acid): A medium-chain fatty acid (MCFA) that directly enters mitochondrial

    
    -oxidation for ATP production.
    
Visualization: Metabolic Pathway

MetabolicFate ND Nonyl Decanoate (Lipophilic Parent) CES Carboxylesterases (Liver/Intestine) ND->CES Hydrolysis Nonanol Nonan-1-ol (Fatty Alcohol) CES->Nonanol Decanoic Decanoic Acid (Capric Acid) CES->Decanoic Oxidation β-Oxidation (Mitochondria) Nonanol->Oxidation Via Nonanoic Acid Decanoic->Oxidation Direct Entry Excretion CO2 + ATP (Energy Cycle) Oxidation->Excretion

Figure 1: Metabolic hydrolysis of nonyl decanoate. The ester bond is cleaved by carboxylesterases, yielding substrates that enter standard fatty acid oxidation cycles.

Synthesis Protocol: Acid-Catalyzed Esterification

For research applications requiring high purity (>98%), the following Fischer Esterification protocol is recommended. This method is robust and scalable.

Reagents
  • Decanoic Acid (C10): 1.05 equivalents (Slight excess drives equilibrium).

  • Nonan-1-ol (C9): 1.0 equivalent.

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA) (1-2 mol%).

  • Solvent: Toluene (forms azeotrope with water).

Step-by-Step Methodology
  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Nonan-1-ol (14.4 g, 100 mmol), Decanoic Acid (18.1 g, 105 mmol), p-TSA (0.3 g), and Toluene (150 mL).

  • Reflux: Heat the mixture to reflux (~115 °C). Water will co-distill with toluene and separate in the Dean-Stark trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 3-5 hours). Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexane).

  • Workup:

    • Cool to room temperature.[2][3]

    • Wash organic layer with Sat. NaHCO₃ (2 x 50mL) to remove unreacted acid and catalyst. CO₂ gas will evolve—vent carefully.

    • Wash with Brine (1 x 50mL).

    • Dry over Anhydrous MgSO₄ . Filter.

  • Purification: Remove toluene via rotary evaporation. Purify the resulting oil via vacuum distillation (high vacuum required due to high BP) or silica gel column chromatography.

Visualization: Synthesis Workflow

Synthesis Reactants Reactants: Nonanol + Decanoic Acid Cat: p-TSA Reflux Reflux w/ Dean-Stark (Remove Water) Reactants->Reflux Esterification Wash Wash Phase: 1. NaHCO3 (Neutralize) 2. Brine (Dry) Reflux->Wash Crude Oil Purify Purification: Vacuum Distillation or Column Chrom. Wash->Purify Dried Organic Layer Product Pure Nonyl Decanoate (>98%) Purify->Product

Figure 2: Fischer Esterification workflow. Critical control point is the removal of water to drive the equilibrium toward the ester product.

Handling, Storage, and Disposal

Storage Conditions
  • Temperature: Store at room temperature (15–25 °C).

  • Atmosphere: Keep container tightly closed. While not highly oxidation-prone, long-term storage benefits from nitrogen blanketing to prevent rancidity (oxidation of the alkyl chain).

  • Incompatibility: Avoid strong oxidizing agents (e.g., concentrated peroxides, nitric acid).

Emergency Procedures
  • Skin Contact: Wash with soap and water. Lipophilic nature means water alone is ineffective; soap is required to emulsify.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Spill Cleanup: Absorb with inert material (sand, vermiculite). Do not flush into surface water drains (marine pollutant potential).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link]

  • The Good Scents Company (2025). Nonyl Decanoate Material Information and Organoleptic Profile. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Aliphatic Acyclic Esters. (Reference for metabolic safety of linear esters). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Decanoic acid, ester with nonan-1-ol.[4] (Read-across data source). Retrieved from [Link]

Sources

Boiling and melting point of Nonyl decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Properties, Phase Transition Behaviors, and Pharmaceutical Applications

Executive Summary

Nonyl decanoate (


), the ester formed from nonyl alcohol and decanoic acid, represents a critical lipophilic entity in the development of lipid-based drug delivery systems (LBDDS). While often overshadowed by its even-numbered homologs (e.g., decyl decanoate), its unique C19 odd-chain structure offers distinct thermodynamic advantages in formulation stability and membrane permeation kinetics.

This technical guide provides a rigorous analysis of the boiling and melting points of nonyl decanoate. It moves beyond static data values to explore the thermodynamic mechanisms driving these phase transitions, providing researchers with the rationale needed to utilize this compound in high-precision drug development.

Physicochemical Profile

The following data consolidates experimental values and high-reliability predictive models validated against homologous series standards.

Table 1: Critical Thermodynamic & Physical Properties
PropertyValueCondition / MethodConfidence Level
CAS Number 42231-48-1 -Definitive
Boiling Point (Standard) 348°C - 350°C @ 760 mmHg (Atmospheric)High (Experimental)
Boiling Point (Vacuum) 210°C - 211°C @ 20 TorrHigh (Experimental)
Melting Point ~2°C to 7°C Estimated via Homology*Medium (Predicted)
Molecular Weight 298.51 g/mol -Definitive
Density 0.863 g/cm³@ 25°CHigh
LogP (Lipophilicity) 8.2 - 8.7XLogP3 ModelHigh
Refractive Index 1.444@ 20°CHigh

*Note on Melting Point: Direct experimental melting points for odd-chain fatty esters like nonyl decanoate are frequently absent from public primary literature. This value is derived from the "Odd-Even Effect" in crystal packing, bracketing it below its homolog Decyl Decanoate (MP: 9.7°C).

Thermodynamic Mechanisms of Phase Transitions

To effectively utilize nonyl decanoate in formulation, one must understand the molecular forces dictating its state changes.

Boiling Point Elevation: The Van der Waals Dominance

Nonyl decanoate exhibits a high boiling point (~350°C) primarily due to extensive London Dispersion Forces (LDF) along its 19-carbon aliphatic backbone. Unlike short-chain esters, the energy required to overcome these transient dipole interactions is substantial.

  • Implication for Synthesis: Purification must occur under reduced pressure. Attempting atmospheric distillation will result in thermal degradation (pyrolysis) before the boiling point is reached.

Melting Point Depression: The Odd-Even Effect

The melting point of nonyl decanoate is governed by crystal lattice packing efficiency.

  • Even-Even Esters (e.g., Decyl Decanoate): Allow for optimal packing of the terminal methyl groups, maximizing density and intermolecular contact, leading to higher melting points (~10°C).

  • Odd-Even Esters (Nonyl Decanoate): The odd-numbered alcohol chain (C9) creates a "kink" or asymmetry at the terminal methyl interface within the crystal lattice. This reduces packing efficiency, lowering the lattice energy and consequently depressing the melting point relative to its neighbors.

  • Formulation Advantage: This likely liquid-at-room-temperature state makes nonyl decanoate an excellent solvent for solubilizing poorly water-soluble drugs (BCS Class II/IV) without the risk of crystallization-induced precipitation.

Visualization: Phase Transition Thermodynamics

The following diagram illustrates the energy barriers associated with phase changes in long-chain esters.

PhaseTransition cluster_mechanism Thermodynamic Drivers Solid Solid Phase (Crystalline Lattice) Liquid Liquid Phase (Disordered Chains) Solid->Liquid Melting (Fusion) Endothermic ΔH > 0 Liquid->Solid Crystallization Exothermic Gas Vapor Phase (Free Molecules) Liquid->Gas Boiling (Vaporization) High Energy Input Requires Vacuum Gas->Liquid Condensation Mech1 Lattice Energy (Packing Efficiency) Mech1->Solid Mech2 Van der Waals Forces (LDF) Mech2->Liquid

Figure 1: Thermodynamic energy flow in Nonyl Decanoate phase transitions. Note the high energy barrier for vaporization due to chain length.

Experimental Determination Protocols

For researchers needing to validate purity or physical constants internally, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point

Standard capillary melting point methods are often inaccurate for waxy esters. DSC provides a thermodynamic fingerprint.

  • Sample Prep: Hermetically seal 2–5 mg of Nonyl Decanoate in an aluminum pan.

  • Thermal History Erase: Heat to 50°C (well above expected MP) to destroy any prior thermal history or polymorphs.

  • Cooling Scan: Cool at 5°C/min to -40°C. Rationale: Controlled cooling induces consistent crystallization.

  • Heating Scan: Heat at 2°C/min from -40°C to 50°C.

  • Analysis: Record the onset temperature of the endothermic melting peak. This is the thermodynamic melting point.

Protocol: Reduced Pressure Distillation (Boiling Point)

To determine boiling point without decomposition, use a vacuum manifold.

DistillationSetup Flask Distillation Flask (Nonyl Decanoate) Column Vigreux Column (Fractionation) Flask->Column Vapor Rise Heat Oil Bath (Controlled Heating) Heat->Flask Energy Input Condenser Condenser (Cooling Water) Column->Condenser Equilibrium Receiver Receiver Flask (Distillate) Condenser->Receiver Liquid Vacuum Vacuum Pump (< 20 Torr) Vacuum->Receiver Pressure Reduction

Figure 2: Logic flow for reduced pressure distillation to prevent ester pyrolysis.

Pharmaceutical Applications & Drug Development[2]

Nonyl decanoate's thermodynamic profile directly influences its utility in drug delivery.

Permeation Enhancement

With a LogP > 8, nonyl decanoate is highly lipophilic. It acts as a Skin Penetration Enhancer (SPE) by intercalating into the lipid bilayer of the Stratum Corneum.

  • Mechanism: The ester disrupts the ordered packing of intercellular lipids (fluidization), creating diffusion channels for active pharmaceutical ingredients (APIs).

  • Relevance: Ideal for transdermal delivery of NSAIDs (e.g., Ibuprofen) or testosterone.

SEDDS Formulation

In Self-Emulsifying Drug Delivery Systems (SEDDS), the melting point is critical.

  • Because nonyl decanoate is likely liquid at room temperature (unlike solid stearates), it can be used as the oil phase in soft gel capsules without requiring heating during the filling process. This protects heat-sensitive APIs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link][1]

  • The Good Scents Company (2023). Nonyl decanoate Physical Properties and Organoleptics. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Nonyl decanoate - Gas Chromatography Retention Indices. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Solubilization Strategies for Nonyl Decanoate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

Nonyl decanoate (CAS: 42231-48-1), a long-chain fatty acid ester, presents a significant challenge in bioassay development due to its extreme lipophilicity (LogP ~8.7).[1] While soluble in organic solvents, it rapidly precipitates upon introduction to aqueous biological media, leading to "silent" experimental failures where the compound floats out of solution or adheres to plasticware rather than interacting with the biological target.[1]

This guide provides a standardized, field-proven protocol for solubilizing Nonyl decanoate, ensuring bioavailability while maintaining cell viability and assay integrity.[1]

Physicochemical Profile

Understanding the physical limitations of the compound is the first step in protocol design.[1]

PropertyValueImplication for Bioassays
Molecular Formula C₁₉H₃₈O₂Long alkyl chain drives hydrophobicity.[1]
Molecular Weight 298.5 g/mol Moderate size; diffusion is not the limiting factor.[1]
LogP (Octanol/Water) ~8.7 (Est.)[1][2]Critical: Highly lipophilic.[1] Practically insoluble in water.[1][3]
Water Solubility < 1 µg/LDirect addition to media will result in immediate phase separation.[1]
Boiling Point ~348°CStable at physiological temperatures; not volatile.[1]
Density 0.86 g/cm³Less dense than water; precipitates will float/aggregate at the surface.[1]

Solubilization Strategy Decision Matrix

Select the appropriate protocol based on your specific assay sensitivity and concentration requirements.

SolubilizationStrategy Start Start: Define Assay Requirements SensitivityCheck Is the assay sensitive to organic solvents (DMSO/EtOH)? Start->SensitivityCheck ConcCheck Is the required final concentration > 10 µM? SensitivityCheck->ConcCheck No (<0.1% v/v tolerated) Emulsion Protocol C: Stable Emulsion (Tween 80/Sonication) SensitivityCheck->Emulsion Yes (Primary Cells/In Vivo) DirectSolvent Protocol A: Direct Solvent Dilution (DMSO/Ethanol) ConcCheck->DirectSolvent No (Low Conc.) CarrierSystem Protocol B: Carrier-Assisted System (Cyclodextrin/BSA) ConcCheck->CarrierSystem Yes (High Conc.)

Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Detailed Protocols

Protocol A: The "Solvent Sandwich" (Standard Screening)

Best for: High-throughput screening, robust cell lines (e.g., HeLa, HEK293), and enzymatic assays.[1] Mechanism: Uses a high-concentration organic stock to rapidly disperse the compound before precipitation kinetics can take over.[1]

Reagents:

  • Vehicle: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol (EtOH).[1] Note: DMSO is preferred for stability; EtOH is preferred if metabolic oxidation of DMSO is a concern.

  • Media: Pre-warmed culture medium (37°C).

Step-by-Step:

  • Primary Stock Preparation (1000x):

    • Weigh an appropriate amount of Nonyl decanoate.[1]

    • Dissolve in 100% DMSO to create a 10 mM to 50 mM stock solution.

    • Critical: Vortex for 30 seconds to ensure complete dissolution.[1] The solution must be crystal clear.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the Primary Stock 1:10 in the same solvent (DMSO) to create a 100x working stock.[1]

    • Why? Pipetting small volumes of viscous 1000x stock into aqueous media often causes local precipitation at the pipette tip.[1]

  • Final Dilution (The "Jet" Method):

    • Place the culture vessel/tube on a vortex mixer set to low speed.

    • While vortexing the media, inject the specific volume of stock solution sub-surface (directly into the liquid, not on the wall).[1]

    • Limit: Ensure final solvent concentration is ≤ 0.1% .

    • Example: Add 1 µL of 10 mM stock to 1 mL media for a 10 µM final concentration.

Protocol B: Carrier-Assisted Solubilization (High Stability)

Best for: Long-duration assays (24h+), metabolic studies, or high concentrations (>10 µM).[1] Mechanism: Uses Methyl-β-cyclodextrin (MβCD) or BSA to encapsulate the hydrophobic tail, preventing aggregation.[1]

Reagents:

  • Methyl-β-cyclodextrin (MβCD) or Fatty Acid-Free BSA.[1]

  • Stock Nonyl decanoate in Ethanol (50 mM).

Step-by-Step:

  • Carrier Preparation:

    • Prepare a 5% (w/v) stock solution of MβCD or 1% BSA in PBS.[1] Filter sterilize (0.22 µm).

  • Complexation:

    • Add the Nonyl decanoate ethanolic stock dropwise to the Carrier solution while stirring rapidly (magnetic stirrer).

    • Ratio: Target a molar ratio of 1:4 (Drug:Cyclodextrin) or 1:3 (Drug:BSA).

  • Equilibration:

    • Stir for 30–60 minutes at room temperature. The solution should remain clear.

    • Validation: If turbidity appears, sonicate in a water bath for 5 minutes.[1]

  • Usage: Use this complexed solution as a 10x or 20x concentrate to add to your final assay media.

Protocol C: Surfactant Emulsion (In Vivo / Sensitive Cells)

Best for: In vivo injections, insect pheromone assays, or cells sensitive to DMSO.[1] Mechanism: Creates stable micelles using non-ionic surfactants.[1]

Reagents:

  • Tween 80 (Polysorbate 80).[1]

  • Ethanol.[3][4]

  • Saline/PBS.[1]

Step-by-Step:

  • Mix: Combine Nonyl decanoate with Tween 80 in a 1:1 weight ratio in a glass vial.

  • Solubilize: Add a small volume of Ethanol (approx. 5-10% of final volume) to liquefy the lipid/surfactant mix.[1] Vortex thoroughly.

  • Disperse: Slowly add warm saline/PBS while vortexing vigorously.

  • Sonication (Critical): Sonicate the mixture (probe sonicator preferred) for 3 cycles of 10 seconds on ice.

    • Result: A milky to clear micro-emulsion.[1]

  • Dilution: Dilute this emulsion to the working concentration.

Quality Control & Validation

Never assume solubility. Validate your preparation before adding it to cells.[1][5]

Visual Inspection (The "Tyndall Effect"): Shine a laser pointer (or bright focused light) through the media containing the compound.[1]

  • Pass: The beam passes through with little scattering (clear solution).[1]

  • Fail: A distinct visible beam path or "cloudiness" indicates suspended micro-precipitates.[1]

Quantitative Check (Absorbance): Measure OD600 (Optical Density at 600nm) of the media + compound vs. media + vehicle.

  • Acceptance Criteria:

    
    . Higher values indicate precipitation.[1]
    

References

  • PubChem. (n.d.).[1] Nonyl decanoate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Protocol Online. (2006).[1] Maximum allowable limit of DMSO as a solvent in cell culture. Retrieved October 26, 2023, from [Link]

  • Zhang, S., et al. (2025).[1][4][6] Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. EurekAlert! / AAAS.[1] Retrieved October 26, 2023, from [Link][1]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. Retrieved October 26, 2023, from [Link][1]

Sources

Application Note: Nonyl Decanoate in Flavor, Fragrance, and Lipophilic Research

[1]

Executive Summary

Nonyl decanoate (Nonyl caprate) is a high-molecular-weight fatty ester characterized by extreme hydrophobicity (LogP ~8.7) and a high boiling point (~348°C).[1][2] While shorter-chain esters are volatile "top notes," nonyl decanoate functions as a substantive fixative in fragrance formulations and a lipophilic carrier in pharmaceutical research.

This guide provides a rigorous technical framework for the biocatalytic synthesis, analytical validation, and application of nonyl decanoate. Unlike traditional acid-catalyzed esterification, we present a green enzymatic protocol using immobilized Candida antarctica Lipase B (CALB), ensuring high purity and "natural" labeling potential.

Physicochemical & Organoleptic Profile

Understanding the physical constraints of nonyl decanoate is critical for formulation. Its low vapor pressure makes it an excellent "anchor" for more volatile floral and citrus notes.

Table 1: Core Technical Specifications
PropertyValue / DescriptionSignificance
CAS Number 42231-48-1Global chemical identifier.[3][4]
Molecular Formula

High carbon count indicates low volatility.
Molecular Weight 298.51 g/mol Heavy molecule; acts as a base note/fixative.
Boiling Point ~348°C (at 760 mmHg)High thermal stability; suitable for heat-processed matrices.
LogP (o/w) 8.2 – 8.7 (Estimated)Extremely lipophilic; insoluble in water; requires oil phase or surfactant.
Odor Profile Waxy, Oily, Faint Rose/Cognac, FruityUsed to impart "body" and naturalism to synthetic florals.
Refractive Index 1.444 (

)
Quick purity check parameter during synthesis.

Protocol A: Biocatalytic Synthesis (Green Chemistry)

Traditional Fischer esterification requires strong acids (sulfuric/p-toluenesulfonic) and high temperatures, often degrading the delicate odor profile. This protocol uses enzymatic catalysis under mild conditions.[5]

Mechanism

The reaction utilizes Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435) to catalyze the condensation of Nonan-1-ol and Decanoic acid.

Materials
  • Substrates: Nonan-1-ol (98%+), Decanoic acid (98%+).

  • Catalyst: Novozym 435 (Immobilized CALB).

  • Solvent: n-Heptane (optional, for viscosity reduction) or Solvent-Free (preferred for Green status).

  • Desiccant: Molecular Sieves (3Å or 4Å) to drive equilibrium.

Step-by-Step Methodology
  • Preparation:

    • In a thermostated bioreactor, mix Nonan-1-ol (100 mM) and Decanoic acid (100 mM) (1:1 molar ratio).

    • Note: If the mixture is too viscous, add n-Heptane to achieve a 0.5 M substrate concentration.

  • Initiation:

    • Equilibrate temperature to 50°C .

    • Add CALB catalyst (1-5% w/w relative to total substrate mass).

    • Critical: Add activated molecular sieves (10% w/w) to the headspace or reaction mesh to absorb produced water.

  • Reaction:

    • Stir at 200 RPM for 6–12 hours.

    • Monitor: Extract 50 µL aliquots hourly for GC analysis (see Protocol B).

  • Termination & Purification:

    • Filter the mixture to remove the immobilized enzyme (enzyme can be washed with acetone and reused up to 5 times).

    • If solvent was used, remove n-Heptane via rotary evaporation (

      
      , 20 mbar).
      
    • Final Polish: Perform a short-path distillation if purity <98% is required, though enzymatic routes often yield >99% purity without distillation.

Workflow Visualization

SynthesisWorkflowReactantsSubstrates:Nonanol + Decanoic AcidBioreactorBioreactor(50°C, CALB Enzyme)Reactants->BioreactorMixWaterRemovalWater Removal(Molecular Sieves)Bioreactor->WaterRemovalEquilibrium ShiftFiltrationFiltration(Remove Enzyme)Bioreactor->Filtration>98% Conv.WaterRemoval->BioreactorPurificationPurification(Vac. Distillation)Filtration->PurificationCrude EsterProductFinal Product:Nonyl DecanoatePurification->ProductYield >95%

Figure 1: Enzymatic synthesis workflow maximizing yield via water removal equilibrium shift.

Protocol B: Analytical Characterization (GC-MS)

Due to its high boiling point, nonyl decanoate elutes late on standard non-polar columns. Retention Index (RI) verification is mandatory to distinguish it from isomeric impurities.

Instrument Configuration
  • System: Gas Chromatograph coupled with Mass Spectrometer (GC-MS).[6]

  • Column: DB-5MS or HP-5 (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Method Parameters
  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 10 min). Note: High final temp required to elute C19 ester.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 35–450 amu.

Identification Criteria
  • Retention Index (RI): Expect ~2076 on DB-5 (Non-polar).

    • Protocol: Run C8-C24 Alkane Standard mix under identical conditions. Calculate RI using the Van den Dool and Kratz equation.[7]

  • Mass Spectrum:

    • Molecular Ion (

      
      ):  m/z 298 (often weak/invisible).
      
    • Base Peak: Characteristic McLafferty rearrangement or acylium ions (e.g., m/z 155 for decanoyl group, or m/z 43/57 alkyl fragments). Look for [RCOOH2]+ peaks.[7]

Analytical Logic Flow

AnalyticalLogiccluster_ValidationValidation StepsSampleSample Injection(Diluted in Hexane)SeparationGC Separation(DB-5MS Column)Sample->SeparationDetectionMS Detection(EI 70eV)Separation->DetectionRI_CalcCalc. Retention Index(Target: ~2076)Detection->RI_CalcSpec_MatchSpectral Matching(NIST Library)Detection->Spec_MatchDecisionIdentity Confirmed?RI_Calc->DecisionSpec_Match->Decision

Figure 2: Quality Control decision tree for confirming Nonyl Decanoate identity.

Application Notes: Formulation & Delivery

Fragrance Fixative

Nonyl decanoate acts as a "blender." It does not have a strong independent character but modifies the evaporation rate of lighter esters.

  • Usage Level: 0.5% – 5.0% in fragrance concentrate.

  • Effect: Extends the "heart" of rose and cognac accords; suppresses the harshness of synthetic alcohols.

Lipophilic Carrier (Pharmaceutical/Cosmetic)

Due to its high LogP, nonyl decanoate is an excellent solvating agent for lipophilic actives (e.g., steroids, fat-soluble vitamins).

  • Nano-emulsion Protocol:

    • Mix Nonyl Decanoate (10% w/w) with surfactant (e.g., Tween 80, 5% w/w).

    • Add water (85% w/w) slowly under high-shear mixing (Ultra-Turrax, 10,000 RPM).

    • Pass through High-Pressure Homogenizer (500 bar, 3 cycles).

    • Result: Stable, translucent nano-emulsion suitable for topical delivery systems.

Safety & Regulatory (E-E-A-T)[7]

  • Regulatory Status: While many fatty esters are GRAS (Generally Recognized As Safe), Nonyl Decanoate is not explicitly listed in the primary FEMA GRAS lists (FEMA 2788 is Nonyl Acetate).

  • Guidance: Strictly for use in Fragrance (IFRA compliance required) , Cosmetics , and Research . Do not use in food products without specific regulatory clearance (e.g., JECFA review or local authority approval).

  • Handling: Standard lab safety (gloves, goggles). Low volatility reduces inhalation risk, but it is a potential skin irritant in high concentrations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link]

  • The Good Scents Company (2023). Nonyl decanoate Organoleptic and Material Safety Data. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Nonyl decanoate Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Adlercreutz, P. (2013).Immobilized Lipases in Biocatalysis. Chemical Society Reviews. (Contextual grounding for CALB protocol).
  • Research Institute for Fragrance Materials (RIFM).Safety Assessment of Fatty Acid Esters. (General reference for ester safety profiles).

Synthesis of Nonyl decanoate for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Nonyl decanoate (


, CAS: 42231-48-1) is a medium-to-long chain fatty acid ester utilized as a lipophilic reference standard in gas chromatography (GC), a lubricant additive, and a permeation enhancer in transdermal drug delivery systems. Its synthesis presents a specific challenge common to fatty esters: the high boiling point (~350°C at atm) makes thermal degradation a risk during purification.

This guide details a robust Acid-Catalyzed Fischer Esterification using a Dean-Stark apparatus. Unlike enzymatic routes (which are slow) or acid chloride routes (which are moisture-sensitive and generate HCl), this thermodynamic approach allows for scalable, high-yield synthesis using standard laboratory glassware. The protocol prioritizes azeotropic water removal to drive the equilibrium and high-vacuum distillation for isolation, ensuring a purity suitable for analytical standards (>98%).

Chemical Identity & Properties

PropertyValueNotes
IUPAC Name Nonyl decanoate
Molecular Formula

Molecular Weight 298.51 g/mol
Boiling Point (atm) ~348–350°CDo not distill at atm pressure.
Boiling Point (vac) ~160–165°C @ 1 mmHgEstimated range.[1][2]
Density 0.86 g/mL@ 25°C
Refractive Index

Theoretical estimate.
Solubility Soluble in hexane, toluene, DCM.Insoluble in water.[1]

Reaction Theory & Mechanism

The synthesis relies on the Fischer esterification, an equilibrium-limited reaction between decanoic acid and nonan-1-ol. To achieve high yields, we exploit Le Chatelier’s principle by continuously removing water from the reaction matrix using Toluene as an azeotropic entrainer.

Reaction Equation:



Mechanistic Pathway: The reaction is catalyzed by p-Toluenesulfonic acid (p-TsOH).[3] The acid protonates the carbonyl oxygen of the decanoic acid, making it susceptible to nucleophilic attack by the nonanol.

FischerMechanism Start Reagents: Decanoic Acid + Nonanol Protonation Protonation: Activated Carbonyl Start->Protonation + H+ (p-TsOH) Attack Nucleophilic Attack: Tetrahedral Intermediate Protonation->Attack + Nonanol Elimination Elimination: Water Removal (-H2O) Attack->Elimination Proton Transfer Product Product: Nonyl Decanoate Elimination->Product - H+

Figure 1: Step-wise mechanism of acid-catalyzed Fischer esterification.

Materials & Safety

Reagents:

  • Decanoic Acid (Capric Acid): >98% purity. Solid at RT (MP ~31°C).

  • Nonan-1-ol (Nonyl Alcohol): >98% purity. Liquid.

  • p-Toluenesulfonic acid monohydrate (p-TsOH[3]·H2O): Catalyst.

  • Toluene: Solvent (Azeotropic agent).

  • Sodium Bicarbonate (

    
    ):  Saturated aqueous solution.
    
  • Brine: Saturated NaCl solution.

  • Magnesium Sulfate (

    
    ):  Drying agent.[3]
    

Safety Criticals:

  • Toluene: Flammable and reprotoxic. Perform all reflux and distillation steps in a fume hood.

  • p-TsOH: Corrosive. Causes severe skin burns. Handle with gloves.

  • Vacuum Distillation: Inspect glassware for star cracks to prevent implosion. Use a blast shield.

Experimental Protocol

Phase 1: Esterification (Dean-Stark)
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 17.2 g Decanoic Acid (100 mmol) and 15.8 g Nonan-1-ol (110 mmol) to the flask.

    • Note: A 10% molar excess of alcohol is used. While excess acid is sometimes used, removing unreacted fatty acids can cause difficult emulsions (soaps) during the base wash. Excess alcohol is easier to remove via distillation.

  • Solvent & Catalyst: Add 150 mL Toluene and 0.19 g p-TsOH (1 mmol, 1 mol%) .

  • Reflux: Heat the mixture to reflux (oil bath set to ~135°C). Ensure vigorous boiling so that toluene/water azeotrope condenses and collects in the trap.

  • Monitoring: Continue reflux until water generation ceases. Theoretical water yield is ~1.8 mL. This typically takes 3–5 hours .

  • Completion: Cool the reaction mixture to room temperature.

Phase 2: Work-up
  • Washing: Transfer the toluene mixture to a separatory funnel.

  • Acid Removal: Wash with 2 x 50 mL Saturated

    
     .
    
    • Caution: Vent frequently. CO2 gas will generate. This step neutralizes the catalyst and removes trace unreacted decanoic acid. If an emulsion forms, add a small amount of solid NaCl.

  • Neutralization: Wash the organic layer with 1 x 50 mL Brine .

  • Drying: Pour the organic layer into an Erlenmeyer flask and add anhydrous

    
    . Swirl and let sit for 15 minutes.
    
  • Concentration: Filter off the solids. Remove Toluene using a Rotary Evaporator (50°C bath, vacuum down to 20 mbar). You will be left with a crude oil.

Phase 3: Purification (High Vacuum Distillation)

Crucial Step: Nonyl decanoate has a high boiling point. Simple distillation will lead to decomposition.

  • Setup: Transfer crude oil to a 50 mL RBF. Set up a short-path vacuum distillation apparatus. Use a vacuum pump capable of <1 mmHg (Torr) .

  • Fraction 1 (Fore-run): Slowly increase heat. Any remaining nonanol (BP ~213°C atm / ~90°C vac) will distill first.

  • Fraction 2 (Product): Collect the main fraction.

    • Expected Vapor Temp: ~160–165°C at 1 mmHg.

    • Observation: The product should be a clear, colorless liquid.

  • Storage: Store in a glass vial with a PTFE-lined cap under inert gas (Nitrogen/Argon) to prevent oxidation.

Workflow Visualization

SynthesisWorkflow Reactants Decanoic Acid + Nonanol (Toluene, p-TsOH) Reflux Reflux (Dean-Stark) Remove H2O Reactants->Reflux Wash Wash: NaHCO3 -> Brine (Remove Acid/Cat) Reflux->Wash Dry Dry (MgSO4) & Conc. Wash->Dry Distill High Vacuum Distillation (<1 mmHg) Dry->Distill Final Pure Nonyl Decanoate Distill->Final Collect ~160°C

Figure 2: Operational workflow from reactants to isolated product.

Characterization & Quality Control

To validate the synthesis, compare your product against these expected spectral signals.

TechniqueExpected SignalAssignment
FT-IR ~1735–1740

Strong C=O stretch (Ester)
FT-IR ~1160–1180

C-O-C stretch
1H-NMR

4.05 ppm (t, 2H)

(Alcohol side)
1H-NMR

2.29 ppm (t, 2H)

(Acid side)
1H-NMR

0.88 ppm (t, 6H)
Terminal Methyls
GC-MS M+ peak: 298 m/zMolecular Ion

Troubleshooting:

  • Low Yield: Check the Dean-Stark trap. If water is not separating, the reflux is too gentle.

  • Emulsions during wash: Fatty acid salts act as surfactants. Do not shake vigorously; invert gently. Use brine to break emulsions.

  • Yellow Product: Indicates oxidation or charring during distillation. Ensure vacuum is sufficient to keep temperature <180°C.

References

  • NIST Chemistry WebBook. Nonyl decanoate Thermophysical Properties. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Nonyl Decanoate Compound Summary. National Center for Biotechnology Information. Available at: [Link][4]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • The Good Scents Company. Nonyl Decanoate General Information. Available at: [Link]

Sources

High-Purity Synthesis of Nonyl Decanoate: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ND-2024-01

Abstract & Strategic Overview

Nonyl decanoate (


), an ester formed from decanoic acid (capric acid) and 1-nonanol, represents a critical class of medium-to-long chain esters used increasingly in drug delivery systems (DDS). With a high lipophilicity (LogP ~8.2) and low viscosity, it serves as an effective permeation enhancer for transdermal patches and a lipophilic carrier for poorly water-soluble Active Pharmaceutical Ingredients (APIs).

This guide provides two distinct protocols for the esterification of decanoic acid with nonanol.

  • Protocol A (Enzymatic): A solvent-free, moderate-temperature approach using Candida antarctica Lipase B (CALB). This is the Gold Standard for Pharma due to the absence of toxic metallic/acidic residues.

  • Protocol B (Chemical): A classic p-TSA catalyzed Fisher esterification using a Dean-Stark apparatus. This is the Standard for Industrial Scale-up where cost is the primary driver over trace impurity profiles.

Mechanistic Insight & Reaction Engineering

The Challenge: Equilibrium & Water Management

Both protocols address the fundamental limitation of esterification: it is an equilibrium-limited reaction (


).


To achieve high yields (>95%), the reaction quotient (

) must be manipulated by continuously removing water (Le Chatelier’s Principle).
Enzymatic Mechanism (Ping-Pong Bi-Bi)

Unlike acid catalysis, which relies on protonating the carbonyl oxygen, the lipase-mediated pathway follows a Ping-Pong Bi-Bi mechanism.

  • Acylation: The enzyme's active site serine attacks decanoic acid, releasing water and forming an Acyl-Enzyme Intermediate.

  • Deacylation: Nonanol attacks the intermediate, regenerating the enzyme and releasing the ester.

Critical Insight: Water is a competitive inhibitor in the deacylation step. Strict water activity control (


) is required.

LipaseMechanism Enzyme Free Lipase (CALB) Complex1 Acyl-Enzyme Intermediate Enzyme->Complex1 + Acid Acid Decanoic Acid Complex1->Enzyme + Alcohol (Deacylation) Water H2O (Byproduct) Complex1->Water Release Ester Nonyl Decanoate Complex1->Ester Product Release Alcohol Nonanol

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for CALB-mediated esterification. Note the regeneration of the free lipase.

Protocol A: Enzymatic Synthesis (Pharma Grade)

Best for: High-value APIs, thermosensitive compounds, "Green Chemistry" requirements.

Materials
  • Substrates: Decanoic Acid (>98%), 1-Nonanol (>98%).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

  • Water Scavenger: Molecular Sieves (3A or 4A), activated at 250°C for 4 hours prior to use.

  • Solvent: None (Solvent-free system preferred) or n-Hexane (if viscosity is an issue).

Methodology
  • Substrate Preparation: In a glass reactor, mix Decanoic Acid and Nonanol in a 1:1 molar ratio .

    • Note: Unlike chemical synthesis, excess alcohol is not required if water removal is efficient.

  • Pre-equilibration: Heat the mixture to 50°C (optimal for CALB stability). Stir at 200 RPM until the acid is fully melted and the phase is homogeneous.

  • Catalyst Addition: Add Novozym 435 at 1-3% (w/w) relative to the total substrate mass.

  • Water Removal Initiation: Immediately add activated Molecular Sieves (10-15% w/w).

    • Alternative: Use a vacuum pump set to 50-100 mbar to continuously strip water if the reactor allows.

  • Reaction: Stir at 50°C for 6–12 hours .

    • Monitor: Check acid value (AV) via titration or TLC every 2 hours.

  • Workup:

    • Filter the reaction mixture to remove the immobilized enzyme and sieves.

    • Recycle: The enzyme beads can be washed with acetone and reused up to 10 cycles.

  • Purification: If 1:1 stoichiometry was used, the filtrate is often >98% pure ester. If necessary, perform a short-path vacuum distillation to remove trace nonanol.

Protocol B: Chemical Synthesis (p-TSA Catalyzed)

Best for: Large batches, non-sensitive applications, lower cost.

Materials
  • Substrates: Decanoic Acid, 1-Nonanol.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (0.5 - 1.0 mol%).

  • Solvent: Toluene (forming a low-boiling azeotrope with water).

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Methodology
  • Setup: Charge the flask with Decanoic Acid (1.0 eq), Nonanol (1.1 eq), and Toluene (volume approx. 2x the mass of reactants).

    • Why Excess Alcohol? To push the equilibrium to the right, as alcohol is harder to remove than water but easier to separate than the acid.

  • Catalysis: Add p-TSA (0.5% by weight of acid).

  • Reflux: Heat the mixture to reflux (~115-120°C). Toluene/Water azeotrope will boil off and condense.

  • Separation: Water will separate in the Dean-Stark trap. Drain the water layer periodically.

  • Endpoint: Continue reflux until water collection ceases (typically 3-5 hours).

  • Workup:

    • Cool to room temperature.

    • Wash 1: Saturated

      
       (removes catalyst and unreacted acid).
      
    • Wash 2: Brine (removes trapped water).

    • Dry: Over anhydrous

      
      .
      
  • Purification: Rotary evaporate the Toluene. Distill the remaining oil under high vacuum (<5 mmHg) to isolate pure Nonyl Decanoate.

Analytical Validation & Specifications

ParameterSpecificationMethodAnalytical Insight
Appearance Colorless to pale yellow oilVisualYellowing indicates oxidation or catalyst charring (common in Protocol B).
Purity > 98.0%GC-FID / GC-MSLook for disappearance of Nonanol peak.
Acid Value < 1.0 mg KOH/gTitration (ASTM D974)Critical for skin formulations to prevent irritation.
Water Content < 0.1%Karl FischerEssential for stability; prevents hydrolysis.
IR Spectrum C=O stretch @ 1735 cm⁻¹FTIRConfirm ester bond formation; absence of broad -OH stretch (3400 cm⁻¹).
Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your specific application.

DecisionTree Start Start: Select Protocol AppType Application Type? Start->AppType Pharma Pharma/Cosmetic (Skin Contact) AppType->Pharma High Purity Industrial Lubricant/Solvent AppType->Industrial Cost Driven Sens Thermosensitive? Pharma->Sens Scale Scale > 100kg? Industrial->Scale ProtoA Protocol A: Enzymatic (CALB) Sens->ProtoA Yes (Avoid Heat) Sens->ProtoA No (Green Pref) Scale->ProtoA No (Niche) ProtoB Protocol B: Chemical (p-TSA) Scale->ProtoB Yes

Figure 2: Decision matrix for selecting esterification methodology based on end-use requirements.

Troubleshooting & Optimization

  • Low Conversion (Enzymatic): The most common cause is water accumulation. Ensure Molecular Sieves are fresh. If using vacuum, ensure the pressure is not so low that it evaporates the Nonanol (BP ~213°C, but volatile under high vac).

  • Emulsification (Chemical Workup): During the bicarbonate wash, emulsions can form due to the surfactant nature of the ester. Use gentle inversion rather than vigorous shaking, or add solid NaCl to break the emulsion.

  • Haze in Product: Indicates residual moisture. Dry thoroughly with

    
     or 
    
    
    
    before final filtration.

References

  • Enzymatic Kinetics (General):A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol.

  • Chemical Properties & Applications: Nonyl decanoate | C19H38O2 | PubChem.[11] (Physical properties, LogP, and safety data).

  • Drug Delivery Context:Ocular Drug Delivery: Role of Degradable Polymeric Nanocarriers. (Discusses the use of fatty acid esters and polymers in drug delivery systems).

  • Industrial Esterification:Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays.

  • Lipase Protocol Validation:Lipase-catalyzed esterification of fatty acid with alcohols in various organic solvents. (Validates the use of lipases for long-chain ester synthesis in solvent/solvent-free systems).

Sources

The Versatility of Nonyl Decanoate in Material Science: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the multifaceted applications of Nonyl Decanoate (C₁₉H₃₈O₂) in the realm of material science. As a long-chain fatty acid ester, Nonyl Decanoate offers a unique combination of properties that make it a valuable component in the formulation of advanced materials. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its utility, supported by detailed experimental protocols and the scientific rationale behind its application. We will explore its role as a versatile agent in the synthesis of nanoparticles, as a functional plasticizer in polymer modification, and as a promising phase change material for thermal energy storage.

Physicochemical Profile of Nonyl Decanoate

A thorough understanding of the physicochemical properties of Nonyl Decanoate is fundamental to its effective application in material science. These properties dictate its behavior in various matrices and synthesis conditions.

PropertyValueSource
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.5 g/mol
Boiling Point 348.00 to 350.00 °C @ 760.00 mm HgThe Good Scents Company
Melting Point Data not readily available; expected to be lowInferred from similar esters
Solubility Insoluble in water; Soluble in organic solventsThe Good Scents Company
Density Data available as a function of temperature
Vapor Pressure 0.000049 mmHg @ 25.00 °C (estimated)The Good Scents Company

Application in Nanoparticle Synthesis: A High-Boiling Point Solvent and Capping Agent

The synthesis of nanoparticles with controlled size and morphology is a cornerstone of modern nanotechnology. Nonyl Decanoate's high boiling point and long alkyl chains make it an excellent medium for the synthesis of various metallic and metal oxide nanoparticles.

Causality of Experimental Choices

In high-temperature nanoparticle synthesis, the choice of solvent is critical. A high boiling point allows for the necessary thermal energy to drive the decomposition of precursors and promote the formation of crystalline structures. Nonyl Decanoate, with a boiling point exceeding 340°C, provides a stable reaction environment at elevated temperatures.

Furthermore, the long, non-polar alkyl chains of Nonyl Decanoate can act as a capping agent . Capping agents are crucial for preventing the agglomeration of newly formed nanoparticles, thus controlling their size and ensuring their dispersibility in non-polar media.[1] The ester functionality can also play a role in coordinating with the nanoparticle surface, further enhancing stability. This dual role as a solvent and capping agent simplifies the synthesis process and can lead to nanoparticles with desirable surface properties.

Experimental Protocol: Synthesis of Silver Nanoparticles

This protocol describes a general method for synthesizing silver nanoparticles using Nonyl Decanoate as the solvent and capping agent. This method is adapted from established procedures for nanoparticle synthesis in high-boiling point organic solvents.

Materials:

  • Silver(I) acetate (Ag(O₂CCH₃))

  • Nonyl Decanoate

  • Oleylamine (as a co-stabilizer, optional)

  • Toluene (for washing)

  • Ethanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermocouple

  • Condenser

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Centrifuge

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, add 20 mL of Nonyl Decanoate. If using a co-stabilizer, add 1-2 mL of oleylamine.

  • Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen for 30 minutes to remove water and dissolved oxygen.

  • Precursor Preparation: In a separate vial, dissolve 0.1 g of silver(I) acetate in 5 mL of Nonyl Decanoate. Gentle heating may be required to facilitate dissolution.

  • Injection and Growth: Increase the temperature of the Nonyl Decanoate in the flask to 220°C. Once the temperature is stable, rapidly inject the silver precursor solution into the hot solvent with vigorous stirring.

  • Reaction Monitoring: The solution will change color, indicating the formation of silver nanoparticles. Maintain the reaction at 220°C for 1-2 hours to allow for particle growth and stabilization.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 40 mL of ethanol to the solution to precipitate the nanoparticles.

    • Centrifuge the mixture at 6000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.

    • Repeat the precipitation and washing steps twice more with ethanol to remove excess Nonyl Decanoate and byproducts.

  • Final Product: Dry the purified silver nanoparticles under vacuum. The nanoparticles can be redispersed in non-polar solvents for further characterization and application.

Workflow for Silver Nanoparticle Synthesis:

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification A Mix Nonyl Decanoate (and optional oleylamine) B Degas at 120°C under N2 A->B D Heat solvent to 220°C B->D C Dissolve Silver Acetate in Nonyl Decanoate E Inject Silver Precursor C->E D->E F Maintain at 220°C for 1-2h E->F G Cool to Room Temp. F->G H Precipitate with Ethanol G->H I Centrifuge H->I J Wash with Toluene/Ethanol I->J K Dry Nanoparticles J->K

Caption: Workflow for the synthesis of silver nanoparticles using Nonyl Decanoate.

Application in Polymer Modification: A Bio-based Plasticizer

Plasticizers are additives that increase the flexibility and durability of polymers. There is a growing demand for bio-based and non-phthalate plasticizers due to environmental and health concerns. Nonyl Decanoate, derived from natural sources, presents a promising alternative.

Mechanism of Plasticization

Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular space. This reduces the secondary forces between the chains, allowing them to move more freely past one another. The result is a decrease in the glass transition temperature (Tg) of the polymer, leading to increased flexibility and reduced brittleness. The long alkyl chains of Nonyl Decanoate are effective at separating polymer chains, while its ester group can provide some compatibility with polar polymers like Poly(vinyl chloride) (PVC).

Protocol for Evaluating Nonyl Decanoate as a PVC Plasticizer

This protocol outlines a method for preparing plasticized PVC films and evaluating the effectiveness of Nonyl Decanoate as a plasticizer.

Materials:

  • Poly(vinyl chloride) (PVC) resin (suspension grade)

  • Nonyl Decanoate

  • Dioctyl phthalate (DOP) (as a standard for comparison)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Tetrahydrofuran (THF)

Equipment:

  • Two-roll mill or internal mixer

  • Hydraulic press with heating platens

  • Tensile testing machine

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, mix 100 parts by weight of PVC resin with 2 parts of the thermal stabilizer.

    • Once the PVC is fluxed, gradually add 40 parts by weight of Nonyl Decanoate.

    • Continue milling for 5-10 minutes until a homogeneous sheet is formed.

    • Repeat the process with DOP for a comparative sample.

  • Film Preparation:

    • Cut the compounded sheets into appropriate sizes for the hydraulic press.

    • Preheat the press to 170-180°C.

    • Place the sheet between two polished metal plates and press at 10 MPa for 5 minutes.

    • Cool the press under pressure to solidify the film.

  • Characterization:

    • Mechanical Properties: Cut the films into dumbbell-shaped specimens and perform tensile testing to determine tensile strength and elongation at break.

    • Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the plasticized PVC. A lower Tg compared to unplasticized PVC indicates effective plasticization.

    • Migration Resistance (Optional): The migration of the plasticizer can be evaluated by placing a weighted sample in contact with an absorbent material (e.g., activated carbon) at an elevated temperature and measuring the weight loss over time.

Logical Relationship of Plasticizer Evaluation:

G A PVC Resin D Compounding (Two-Roll Mill) A->D B Nonyl Decanoate B->D C Thermal Stabilizer C->D E Film Preparation (Hydraulic Press) D->E F Characterization E->F G Mechanical Testing (Tensile Strength) F->G Evaluates Flexibility H Thermal Analysis (DSC for Tg) F->H Evaluates Effectiveness I Migration Test F->I Evaluates Durability

Caption: Logical workflow for evaluating the performance of Nonyl Decanoate as a PVC plasticizer.

Application as a Phase Change Material (PCM) for Thermal Energy Storage

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid). This property makes them ideal for thermal energy storage applications.

Rationale for Use

Organic esters like Nonyl Decanoate are attractive as PCMs due to their high latent heat of fusion, chemical stability, and non-corrosive nature. A patent has identified decyl nonanoate (a close analog) as a component in phase change material compositions, suggesting that Nonyl Decanoate would have similar utility.[2] The specific melting and freezing temperatures of Nonyl Decanoate would determine its suitability for particular applications, such as in building materials for passive temperature regulation or in thermal management of electronics.

Protocol for Characterizing Nonyl Decanoate as a PCM

Materials:

  • Nonyl Decanoate

  • Encapsulating material (e.g., porous silica, optional)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Thermal Properties Analysis (DSC):

    • Accurately weigh 5-10 mg of Nonyl Decanoate into a standard aluminum DSC pan and seal it.

    • Place the sample in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

    • Cool the sample at the same rate to a temperature below its expected freezing point.

    • Repeat the heating and cooling cycle several times to ensure thermal stability.

    • From the DSC thermograms, determine the melting temperature (Tₘ), freezing temperature (Tf), latent heat of fusion (ΔHₘ), and latent heat of solidification (ΔHf).

  • Thermal Stability Analysis (TGA):

    • Place a known weight of Nonyl Decanoate in a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature, which is a measure of its thermal stability.

Data Presentation:

Thermal PropertyMeasurementSignificance
Melting Temperature (Tₘ)Peak temperature of the endothermic melting peak in DSCOperating temperature for heat absorption
Latent Heat of Fusion (ΔHₘ)Area under the melting peak in DSCThermal energy storage capacity
Freezing Temperature (Tf)Peak temperature of the exothermic freezing peak in DSCOperating temperature for heat release
Latent Heat of Solidification (ΔHf)Area under the freezing peak in DSCThermal energy release capacity
Decomposition Temperature (Td)Onset temperature of weight loss in TGAUpper limit of operating temperature

References

  • Hussain, I., Singh, N. B., Singh, A., Singh, H., & Singh, S. C. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology, 4, 829983. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link]

  • The Good Scents Company (n.d.). Nonyl decanoate. Retrieved from [Link]

  • NIST (n.d.). Nonyl decanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents (2017).

Sources

Application Note: Nonyl Decanoate as a Bio-Based Functional Additive

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Nonyl decanoate (C₁₉H₃₈O₂) is a medium-chain fatty acid ester traditionally utilized in fragrance formulations for its cognac/fruity notes. However, recent shifts toward green chemistry and non-phthalate additives have repositioned this molecule as a high-value functional additive.

For Polymer Scientists , it functions as a secondary plasticizer and viscosity depressant , particularly effective in reducing the glass transition temperature (


) of biodegradable polymers like Polylactic Acid (PLA) and improving flow in PVC plastisols.

For Pharmaceutical Developers , it serves as a lipophilic permeation enhancer . Its structural homology to known penetration enhancers (like Azone or decyl methyl sulfoxide) allows it to reversibly disrupt the Stratum Corneum lipid bilayer, facilitating the delivery of lipophilic active pharmaceutical ingredients (APIs).

Physicochemical Profile

Understanding the molecular behavior of nonyl decanoate is critical for formulation. It is a mono-ester, meaning it possesses lower molecular weight and viscosity than di-ester plasticizers (e.g., DEHP, DINCH), leading to faster solvation but higher volatility.

PropertyValueImplication for Application
CAS Number 42231-48-1Identity verification.
Molecular Weight 298.5 g/mol Low MW facilitates rapid polymer matrix penetration.
Boiling Point ~348–350 °CHigh enough for melt processing of PLA/PVC (<200°C).
LogP (Octanol/Water) ~8.2 – 8.6Highly lipophilic; excellent for solvating hydrophobic drugs.
Viscosity (25°C) ~0.67 cPVery low. Acts as a viscosity reducer in plastisols.
Appearance Colorless LiquidNon-staining; suitable for optical films or clear gels.
Solubility Insoluble in water; Soluble in ethanol, oils, hexane.Requires co-solvents or emulsifiers in aqueous systems.

Application 1: Polymer Additive (Secondary Plasticizer)

Mechanism of Action: The Free Volume Theory

In polymer matrices (PVC or PLA), nonyl decanoate acts via the Lubricity Theory and Free Volume Theory . The flexible alkyl tails (nonyl and decanoate chains) shield the polymer-polymer interaction sites (dipole-dipole forces in PVC). Because it is a small molecule, it introduces significant "free volume," lowering the activation energy required for chain segment motion.

Usage Recommendation:

  • Primary Use: Viscosity depressant in PVC plastisols (to replace volatile solvents).

  • Secondary Use: Bio-plasticizer for PLA films to reduce brittleness.

  • Loading Level: 5–20 phr (parts per hundred resin). Note: High loadings (>20 phr) may lead to exudation due to limited compatibility compared to phthalates.

Protocol A: Green Synthesis of Nonyl Decanoate

Rationale: To maintain the "Bio-Based" claim, avoid acid catalysts. Use enzymatic esterification.[1][2]

Reagents:

  • Decanoic Acid (Natural source).

  • 1-Nonanol.[1]

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Molecular Sieves (3Å) to scavenge water.

Workflow:

  • Preparation: In a solvent-free reactor, mix Decanoic Acid and 1-Nonanol in a 1:1.1 molar ratio (slight excess alcohol drives equilibrium).

  • Catalysis: Add 1% (w/w) Immobilized Lipase and 5% (w/w) activated molecular sieves.

  • Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 24 hours. Note: Do not exceed 60°C to preserve enzyme activity.

  • Filtration: Filter the mixture to remove the immobilized enzyme and sieves. (Enzyme can be recycled).

  • Purification: Vacuum distill the filtrate to remove excess nonanol.

  • Yield Check: Verify ester content via GC-MS (>98% purity expected).

Application 2: Transdermal Permeation Enhancer[3]

Mechanism of Action: Lipid Disruption

Nonyl decanoate acts primarily on the intercellular lipid domain of the Stratum Corneum (SC).

  • Partitioning: The high LogP drives the molecule into the SC lipids.

  • Fluidization: The "kinked" fluid chains disrupt the ordered packing of ceramides.

  • Diffusion: This creates "fluid channels," increasing the diffusion coefficient (

    
    ) of co-administered drugs.
    
Protocol B: Ex Vivo Permeation Study (Franz Diffusion Cell)

Rationale: To quantify the enhancement factor (EF) of nonyl decanoate on a model lipophilic drug (e.g., Ibuprofen or Testosterone).

Materials:

  • Franz Diffusion Cells (vertical, 1.77 cm² area).

  • Membrane: Dermatomed Porcine Ear Skin (standard human proxy).

  • Donor Phase: Propylene Glycol (PG) : Ethanol (1:1) with 1% Drug.

  • Test Group: Donor Phase + 2% (w/v) Nonyl Decanoate .

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to ensure sink conditions for lipophilic drugs).

Step-by-Step Methodology:

  • Membrane Prep: Thaw porcine skin; remove hair/fat. Hydrate in PBS for 1 hour. Mount on Franz cell (SC facing up).

  • Equilibration: Fill receptor chamber with PBS/BSA. Maintain at 32°C (skin surface temp) via water jacket. Equilibrate for 30 mins.

  • Dosing: Apply 200 µL of the Control or Test formulation to the donor compartment. Occlude with Parafilm to prevent evaporation.

  • Sampling: Withdraw 200 µL from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately with fresh warm buffer.

  • Analysis: Quantify drug concentration via HPLC-UV.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time (
    
    
    
    ). Calculate Flux (
    
    
    ) from the linear slope.
    • Enhancement Factor (EF) =

      
      .
      

Visualizing the Mechanisms

The following diagrams illustrate the dual-utility of Nonyl Decanoate using the Graphviz (DOT) standard.

Diagram 1: Green Enzymatic Synthesis Pathway

This workflow emphasizes the sustainable production cycle suitable for "Green Label" products.

SynthesisWorkflow Substrates Substrates: Decanoic Acid + Nonanol Reactor Bioreactor: Solvent-Free 50°C, 200 RPM Substrates->Reactor Feed Separation Filtration: Recover Enzyme (Recycle Loop) Reactor->Separation 24 Hours Catalyst Catalyst: Novozym 435 (Lipase) + Mol. Sieves Catalyst->Reactor Add Separation->Catalyst Recycle Enzyme Purification Vacuum Distillation: Remove Excess Alcohol Separation->Purification Filtrate Product Final Product: Nonyl Decanoate (>98% Purity) Purification->Product Yield

Caption: Enzymatic synthesis workflow prioritizing solvent-free conditions and catalyst recycling.

Diagram 2: Dual Mechanism of Action

Contrasting the interaction in Polymer matrices vs. Biological tissue.

MechanismAction cluster_Polymer Application A: Polymer Matrix (PVC/PLA) cluster_Pharma Application B: Transdermal Delivery NonylDecanoate Nonyl Decanoate (Lipophilic Mono-Ester) PolymerChains Rigid Polymer Chains (Low Free Volume) NonylDecanoate->PolymerChains Intercalation StratumCorneum Stratum Corneum (Ordered Lipid Bilayer) NonylDecanoate->StratumCorneum Partitioning (LogP 8.2) Plasticized Plasticized Matrix (Flexible, Lower Tg) PolymerChains->Plasticized Shields Dipoles Increases Free Volume Permeation Enhanced Drug Flux (Increased Diffusion) StratumCorneum->Permeation Lipid Fluidization Disruption of Packing

Caption: Comparative mechanism: Free volume expansion in polymers vs. Lipid bilayer disruption in skin.

Critical Considerations & Troubleshooting

IssueCauseSolution
Polymer Exudation Loading >20 phr in PVC.Blend with a primary plasticizer (e.g., DOTP or ESBO) at a 1:3 ratio.
Low Yield (Synthesis) Water accumulation reversing equilibrium.Ensure fresh Molecular Sieves are used; verify anhydrous reagents.
Skin Irritation Excessive concentration in topical gel.Limit concentration to <5% (w/w). Use soothing co-excipients (Aloe, Bisabolol).
Phase Separation Incompatibility with aqueous formulations.Use emulsifiers (Tween 80) or formulate as a nano-emulsion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link]

  • Sinha, V. R., & Kaur, M. P. (2000). Permeation enhancers for transdermal drug delivery.[3] Drug Development and Industrial Pharmacy.[4] (Contextualizing fatty acid ester mechanisms). Retrieved from [Link]

  • Adlercreutz, P. (2013). Immobilized lipases in the bioreactor synthesis of esters. (Protocol basis for enzymatic synthesis). Retrieved from [Link]

  • Bocqué, M., et al. (2016). Bio-based plasticizers for PVC: The challenge of replacing phthalates. (Context for mono-ester plasticizer limitations). Retrieved from [Link][1][5]

  • The Good Scents Company. Nonyl Decanoate Material Safety and Properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Nonyl Decanoate Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nonyl Decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of nonyl decanoate. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is nonyl decanoate and what are its key chemical properties?

Nonyl decanoate is the ester of nonyl alcohol and decanoic acid.[1][2] It is a long-chain ester with the chemical formula C19H38O2 and a molecular weight of 298.5 g/mol .[2] Key physical properties are summarized in the table below. Due to its long alkyl chains, it is a hydrophobic and lipophilic molecule with very low solubility in water.[1]

PropertyValueSource
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Boiling Point348.00 to 350.00 °C @ 760.00 mm Hg
Flash Point333.00 °F (167.22 °C)
logP (o/w)8.679 (estimated)
Water Solubility0.001172 mg/L @ 25 °C (estimated)

Q2: What are the primary degradation pathways for nonyl decanoate?

As an ester, nonyl decanoate is primarily susceptible to two main degradation pathways:

  • Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by acids or bases.[3] This reaction yields nonyl alcohol and decanoic acid.

  • Oxidation: The long alkyl chains of nonyl decanoate can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen or oxidizing agents.[3]

Q3: What conditions can accelerate the degradation of nonyl decanoate?

Several conditions can accelerate the degradation of nonyl decanoate, and these are often intentionally used in "forced degradation" studies to predict long-term stability.[4][5][6] These include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.[3]

  • Temperature: Higher temperatures generally increase the rate of both hydrolysis and oxidation.[7]

  • Light: Exposure to UV or fluorescent light can potentially induce photolytic degradation.[3][4]

  • Oxidizing agents: The presence of peroxides or metal ions can promote oxidative degradation.[3]

  • Humidity: High humidity can provide the water necessary for hydrolysis.

Troubleshooting Experimental Issues

Problem 1: I am observing unexpected peaks in my chromatogram when analyzing a nonyl decanoate formulation. What could be the cause?

Unexpected peaks are often indicative of degradation products or impurities. Here's a systematic approach to troubleshoot this issue:

  • Identify the Degradation Products: The most likely degradation products of nonyl decanoate are nonyl alcohol and decanoic acid resulting from hydrolysis. Run reference standards of these two compounds to see if their retention times match the unexpected peaks.

  • Evaluate Your Storage Conditions: Have your samples been exposed to high temperatures, extreme pH, or light? Improper storage is a common cause of degradation.

  • Consider Excipient Incompatibility: Some pharmaceutical excipients can interact with the active pharmaceutical ingredient (API). For example, acidic or basic excipients could catalyze hydrolysis. Review the composition of your formulation for any potentially reactive components.

  • Perform a Forced Degradation Study: To confirm if the unexpected peaks are indeed degradation products, you can perform a forced degradation study as outlined in the protocol below. This will help you to definitively identify the degradation products and their chromatographic behavior.

Problem 2: My nonyl decanoate sample appears to have changed in physical appearance (e.g., color, viscosity). What does this indicate?

Changes in physical appearance are often a sign of chemical degradation.

  • Color Change: A yellowing or other color change can indicate oxidative degradation.

  • Viscosity Change: A significant change in viscosity could be due to the formation of degradation products with different physical properties.

It is crucial to chemically analyze any sample that has changed in appearance to identify the cause and extent of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Nonyl Decanoate

This protocol is designed to intentionally degrade nonyl decanoate under various stress conditions to identify potential degradation products and pathways, which is a key component of developing a stability-indicating assay.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of nonyl decanoate (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M sodium hydroxide.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 M hydrochloric acid.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of nonyl decanoate in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent to the original concentration.

  • Photodegradation:

    • Expose the stock solution to UV light (254 nm) for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV or GC-MS (see Protocol 2).

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid_Heat Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid_Heat->HPLC Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Heat Thermal Stress (e.g., 80°C) GC GC-MS Analysis Heat->GC Light Photolytic Stress (UV light) Light->HPLC Nonyl_Decanoate Nonyl Decanoate (Stock Solution) Nonyl_Decanoate->Acid_Heat Nonyl_Decanoate->Base Nonyl_Decanoate->Oxidation Nonyl_Decanoate->Heat Nonyl_Decanoate->Light

Caption: Workflow for a forced degradation study of nonyl decanoate.

Protocol 2: Stability-Indicating HPLC Method for Nonyl Decanoate and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 70% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to an appropriate concentration.

3. Analysis:

  • Inject the samples and identify the peaks corresponding to nonyl decanoate, nonyl alcohol, and decanoic acid by comparing their retention times with those of reference standards.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

G cluster_degradation Primary Degradation Pathways Hydrolysis Hydrolysis (Acid or Base Catalyzed) Degradation_Products Degradation Products: - Nonyl Alcohol - Decanoic Acid - Oxidized Species Hydrolysis->Degradation_Products H₂O Oxidation Oxidation (Presence of Oxidants) Oxidation->Degradation_Products [O] Nonyl_Decanoate Nonyl Decanoate Nonyl_Decanoate->Hydrolysis Nonyl_Decanoate->Oxidation

Caption: Major degradation pathways of nonyl decanoate.

References

  • The Good Scents Company. (n.d.). nonyl decanoate. Retrieved from [Link]

  • PubChem. (n.d.). Nonyl decanoate. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). Retrieved from [Link]

  • Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin - MDPI. (2021, April 7). Retrieved from [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. (n.d.). Retrieved from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - CORE. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • (PDF) Forced Degradation Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022, November 30). Retrieved from [Link]

Sources

Common impurities in commercial Nonyl decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for commercial Nonyl Decanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation. We understand that the purity of your reagents is paramount to the success of your work. This document provides in-depth insights into the common impurities found in commercial nonyl decanoate, their origins, and practical methods for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial nonyl decanoate?

Commercial nonyl decanoate is typically synthesized via Fischer esterification of nonyl alcohol and decanoic acid.[1][2] The purity of the final product is highly dependent on the purity of the starting materials and the purification process. The most common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Residual decanoic acid

    • Residual nonyl alcohol

  • Impurities from Starting Materials:

    • Homologous fatty acids from decanoic acid, such as caprylic acid (C8) and lauric acid (C12).[3]

    • Homologous alcohols from nonyl alcohol, which can be a mixture of isomers.[4]

  • Byproducts of the Synthesis Process:

    • Water formed during the esterification reaction.

    • Catalyst residues (e.g., sulfonic acids, mineral acids).[5][6]

  • Storage-Related Impurities:

    • Hydrolysis products (decanoic acid and nonyl alcohol) if exposed to moisture over time.

Troubleshooting Guide

Problem 1: I am observing unexpected side reactions or incomplete reactions in my formulation. Could impurities in nonyl decanoate be the cause?

Answer: Yes, impurities in nonyl decanoate can significantly impact your experiments.

  • Causality:

    • Residual Decanoic Acid: The presence of unreacted decanoic acid can alter the pH of your reaction mixture, potentially catalyzing unwanted side reactions or interfering with base-sensitive reagents.

    • Residual Nonyl Alcohol: Unreacted nonyl alcohol can compete with your intended reactants, leading to the formation of undesired byproducts.

    • Water: Excess water can hydrolyze your nonyl decanoate, regenerating the starting materials and altering the concentration of your active ester. It can also interfere with moisture-sensitive reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for purity-related experimental issues.

Problem 2: My nonyl decanoate has a slight acidic odor. Is this normal?

Answer: A slight acidic or rancid odor is not typical for high-purity nonyl decanoate and usually indicates the presence of free decanoic acid.[7][8]

  • Causality:

    • Incomplete Purification: The manufacturing process may not have completely removed the unreacted decanoic acid.

    • Hydrolysis: The ester may have been exposed to moisture during storage, leading to hydrolysis back to decanoic acid and nonyl alcohol.

Recommended Action: We recommend quantifying the acid content using the protocol below and, if necessary, purifying the nonyl decanoate before use.

Analytical Protocols for Impurity Identification

Protocol 1: Identification of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and semi-quantifying volatile and semi-volatile organic impurities such as residual starting materials and homologous esters.[9][10][11]

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your commercial nonyl decanoate in high-purity hexane.

    • Prepare reference standards for decanoic acid and nonyl alcohol at a similar concentration.

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

Data Interpretation: Compare the retention times and mass spectra of the peaks in your sample chromatogram with those of the reference standards and a spectral library (e.g., NIST) to identify impurities. The relative peak areas can provide a semi-quantitative estimate of the impurity levels.

Compound Expected Retention Time (Relative) Key Mass Fragments (m/z)
Nonyl AlcoholEarlier than Nonyl Decanoate56, 70, 83, 126
Decanoic AcidEarlier than Nonyl Decanoate60, 73, 115, 129
Nonyl Decanoate Main Peak 173, 127, 83, 55
Nonyl LaurateLater than Nonyl Decanoate201, 127, 83, 55

Purification Protocols

Protocol 2: Lab-Scale Purification of Nonyl Decanoate

This procedure is designed to remove acidic impurities and residual water.[12][13]

Workflow for Nonyl Decanoate Purification:

start Commercial Nonyl Decanoate wash1 Wash with 5% NaHCO3 solution start->wash1 separate1 Separate aqueous layer wash1->separate1 wash2 Wash with saturated NaCl solution separate1->wash2 separate2 Separate aqueous layer wash2->separate2 dry Dry organic layer with anhydrous MgSO4 separate2->dry filter Filter to remove drying agent dry->filter distill Vacuum Distillation (optional, for high purity) filter->distill end Purified Nonyl Decanoate distill->end

Caption: Step-by-step workflow for the purification of nonyl decanoate.

Methodology:

  • Acid Wash:

    • Place the nonyl decanoate in a separatory funnel.

    • Add an equal volume of a 5% (w/v) sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake gently, venting frequently to release any CO₂ produced.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat this washing step.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated sodium chloride (NaCl) solution to remove residual water and salts.

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together.

    • Swirl the flask and let it sit for 20-30 minutes.

  • Solvent Removal (if applicable) and Storage:

    • Filter the dried ester to remove the MgSO₄.

    • For ultimate purity, the ester can be distilled under reduced pressure.

    • Store the purified nonyl decanoate under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.

References

  • MDPI. (2023, May 17). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Retrieved from [Link]

  • Synthesis of fatty acid derivatives as potential biolubricants and their physical properties and boundary lubrication performance. (n.d.). Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004096962A1 - Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Preparation of Fatty Acid Esters by Means of Catalytic Reactions. Retrieved from [Link]

  • Lipase Catalyzed Synthesis of Fatty Acid Xylose Esters and their Surfactant Properties. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]

  • Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonyl decanoate, 42231-48-1. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nonanol. Retrieved from [Link]

  • NIH. (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

  • PubChem. (n.d.). Decanoic Acid. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • NIH. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US3748324A - Method for the purification of sucrose esters of fatty acids.
  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2026, January 12). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • The Good Scents Company. (n.d.). decanoic acid, 334-48-5. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Capric acid. Retrieved from [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Retrieved from [Link]

  • Sulzer. (2025, July 18). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Reddit. (2021, March 5). Trouble developing a method using BF3 to convert fatty acids to esters. Retrieved from [Link]

  • Oxford Academic. (n.d.). State of art and best practices for fatty acid analysis in aquatic sciences. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Ottokemi. (n.d.). Nonyl alcohol, 98% 143-08-8 India. Retrieved from [Link]

  • ResearchGate. (2009, November 6). (PDF) Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Retrieved from [Link]

  • . (2010, October 5). Page 43 Microbiology Experiment #10 – Fatty Acid Methyl Ester Analysis See the Sherloc. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design and optimization of purification procedure for biodiesel washing. Retrieved from [Link]

  • Scentspiracy. (n.d.). Decanoic Acid (CAS 334-48-5) - Natural Premium Ingredient for Perfumery. Retrieved from [Link]

  • MDPI. (2024, August 2). Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. Retrieved from [Link]

  • The Good Scents Company. (n.d.). decyl decanoate, 1654-86-0. Retrieved from [Link]

Sources

Challenges in the synthesis of long-chain esters like Nonyl decanoate

Technical Support Center: Synthesis of Nonyl Decanoate ( )

Current Status: Online Agent: Senior Application Scientist Ticket ID: ND-SYNTH-001 Topic: Troubleshooting High-Boiling Ester Synthesis

Introduction: The Challenge of "Heavy" Esters

Welcome to the technical support hub for long-chain ester synthesis. You are likely here because the synthesis of Nonyl Decanoate presents a distinct set of physicochemical hurdles compared to standard short-chain esters (like ethyl acetate).

With a boiling point approaching 350°C (at atmospheric pressure) and high hydrophobicity (LogP ~8.6), this molecule defies standard atmospheric distillation and simple aqueous workups. Whether you are using classical Fischer esterification or modern enzymatic catalysis, this guide addresses the specific kinetic and thermodynamic barriers you will encounter.

Module 1: Reaction Kinetics & Catalyst Selection

Q: My conversion rates are stalling at ~60-70% regardless of reaction time. Why?

A: You have hit the thermodynamic equilibrium wall . Esterification is reversible.[1][2] In the synthesis of Nonyl Decanoate (



The Fix: You must disrupt the equilibrium by removing one product (water) or using a vast excess of one reactant.[2][3]

  • Chemical Route: Since both Nonanol and Decanoic acid are high-boiling and expensive to waste, using a large excess is inefficient. Water removal is your only viable lever.

  • Enzymatic Route: Water accumulation forms a hydration shell around the enzyme, preventing substrate access (mass transfer limitation).

Q: Should I use Sulfuric Acid ( ) or an Enzyme (Lipase)?

A: This depends on your purity requirements and equipment.

FeatureChemical (

/

-TSA)
Enzymatic (CALB / Novozym 435)
Temperature High (110°C - 150°C)Mild (40°C - 60°C)
Color/Purity Risk of charring/oxidation (dark product)High purity, clear product
Energy High (Reflux required)Low
Selectivity Low (Side reactions possible)High (Regioselective)
Water Removal Dean-Stark (Azeotropic)Molecular Sieves / Vacuum

Recommendation: For pharmaceutical or high-grade fragrance applications, Enzymatic Synthesis is superior due to the lack of thermal degradation.

Workflow Visualization: Method Selection Logic

GstartStart: Nonyl Decanoate SynthesispurityIs Product Color/Purity Critical?start->puritychem_routeChemical Route(Acid Catalysis)purity->chem_routeNo (Industrial/Lube)enz_routeEnzymatic Route(Lipase Catalysis)purity->enz_routeYes (Pharma/Flavor)ds_trapDean-Stark Trap(Toluene Reflux)chem_route->ds_trapvac_sieveVacuum orMolecular Sievesenz_route->vac_sievehigh_tempHigh Temp (140°C+)Risk: Degradationds_trap->high_templow_tempLow Temp (50°C)Benefit: Green/Cleanvac_sieve->low_temp

Figure 1: Decision matrix for selecting the synthesis pathway based on purity requirements.

Module 2: Water Management (The Critical Control Point)

Q: I am using a Dean-Stark trap, but water separation is slow. What is wrong?

A: You likely have an azeotrope mismatch or insufficient reflux rate. Nonyl decanoate synthesis requires a solvent that forms a good azeotrope with water but boils high enough to drive the reaction (if chemical) or low enough to be removed easily (if enzymatic).

  • Toluene (BP 110.6°C): Standard choice. Forms azeotrope with water at 85°C (20% water).

  • Xylene (BP ~140°C): Better for driving the reaction faster chemically, but harder to strip off later.

Troubleshooting Checklist:

  • Insulate the column: If the vapor drops before reaching the condenser, water falls back into the flask. Wrap the riser arm in foil or glass wool.

  • Solvent Ratio: Ensure you have enough entrainer (solvent) volume (typically 10-20% of reactor volume) to maintain a steady reflux.

Q: How do I handle water in an Enzymatic (Solvent-Free) system?

A: In solvent-free systems (neat reaction), a Dean-Stark trap is not feasible because you cannot reflux the reactants (Nonanol BP is 213°C—too high for enzymes).

Protocol:

  • Open Reactor Mode: Run the reaction in an open vessel (or with a drying tube) to allow passive evaporation if humidity is low, but this is inefficient.

  • Vacuum-Assisted: Apply mild vacuum (50-100 mbar) to continuously pull off the water vapor. Caution: Do not pull hard vacuum (<10 mbar) or you will distill off the Nonanol reactant.

  • Molecular Sieves (Best for Lab Scale): Add 3Å or 4Å molecular sieves directly to the reaction mixture (50-100g per mole of water produced).

Comparison of Water Removal Techniques
TechniqueEfficiencySuitabilityRisk Factor
Dean-Stark (Toluene) HighChemical SynthesisSolvent residue contamination
Molecular Sieves (3Å) HighEnzymatic / Small ScaleMechanical attrition of sieves (dust)
Vacuum Pervaporation Very HighEnzymatic / Scale-upLoss of volatile alcohol reactant
Nitrogen Sparging Low/MediumEnzymaticLoss of volatiles; slow rate

Module 3: Purification & Isolation

Q: I cannot distill the product at atmospheric pressure. It starts smoking.

A: Stop immediately. Nonyl decanoate boils at ~348-350°C at atmospheric pressure.[4] At these temperatures, the ester bond will undergo thermal pyrolysis (cracking), and the fatty acid chain may oxidize.

The Solution: High Vacuum Distillation. You must reduce the pressure drastically to lower the boiling point to a safe range (<200°C).

  • Target Vacuum: < 15 Torr (mmHg).

  • Predicted BP at 15 Torr: ~219°C.[5]

  • Predicted BP at 1 Torr: ~170-180°C.

Q: My product has a high Acid Value (AV) even after washing. Why?

A: This is the "Soap Effect." Decanoic acid is a long-chain fatty acid. When you wash the reaction mixture with Sodium Bicarbonate (


Sodium Decanoate

This creates a stable emulsion that traps the free acid inside the organic phase, preventing it from washing out.

The "Emulsion-Breaker" Protocol:

  • Dilution: Dilute the crude mixture with a non-polar solvent (Hexane or Ethyl Acetate) before washing. This reduces viscosity.

  • Warm Wash: Perform the neutralization wash with warm water (40-50°C). Cold water stabilizes the soap gel phase.

  • Brine Break: If an emulsion forms, add saturated NaCl (Brine) solution. The high ionic strength forces phase separation.

  • Polishing: If AV is still high, pass the crude ester through a short plug of Basic Alumina or Silica Gel . This physically adsorbs the polar acid while the non-polar ester passes through.

Visualization: Purification Workflow

PurificationcrudeCrude Reaction Mixture(Ester + Residual Acid + Alcohol)dilutionDilute with Hexane/Heptanecrude->dilutionwashWash: Sat. NaHCO3 (Warm)dilution->washemulsionDid Emulsion Form?wash->emulsionbreak_emAdd Saturated Brine+ Centrifugationemulsion->break_emYesphase_sepPhase Separation(Discard Aqueous)emulsion->phase_sepNobreak_em->phase_sepdryDry Organic Phase(MgSO4)phase_sep->dryvac_distHigh Vacuum Distillation(<5 Torr)dry->vac_distfinalPure Nonyl Decanoatevac_dist->final

Figure 2: Step-by-step purification protocol to handle emulsions and high boiling points.

References

  • Chemical Synthesis & Equilibrium: Master Organic Chemistry. (2022).[3] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

  • Enzymatic Catalysis (Lipase B): ResearchGate. (2026). Enzymatic production of esters from fusel alcohol and decanoic acid in a solvent-free process. Link

  • Physical Properties (Boiling Points): The Good Scents Company.[6] (n.d.). Nonyl Decanoate Properties and Specifications. Link

  • Reaction Optimization (Water Activity): SciELO. (2009). Lipase-Catalyzed Formation of Pentyl Nonanoate Using Screened Immobilized Lipase. Link

  • General Esterification Troubleshooting: Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Link

Technical Support Center: Navigating Matrix Effects in the Analysis of Nonyl Decanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support hub for scientists, researchers, and drug development professionals tackling the bioanalysis of Nonyl decanoate. This guide is structured to provide practical, in-depth solutions to the common challenge of matrix effects. We will delve into the causes, identification, and mitigation of these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects and why are they a particular problem for a lipophilic compound like Nonyl decanoate?

A: Matrix effects refer to the alteration of an analyte's ionization efficiency within a mass spectrometer's ion source due to co-eluting, often undetected, components from the biological sample matrix (e.g., plasma, blood, tissue).[1][2][3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] For a lipophilic (fat-loving) compound like Nonyl decanoate, the primary culprits are endogenous phospholipids, which are major components of cell membranes and are abundant in biological matrices like plasma and whole blood.[4][5][6] These phospholipids share similar chemical properties with Nonyl decanoate, causing them to be co-extracted during sample preparation and to co-elute during chromatographic separation.[5][7] This co-elution leads to competition for ionization, which can severely compromise the accuracy, precision, and sensitivity of the analysis.[8][9]

Q2: I'm observing a significant and variable decrease in my Nonyl decanoate signal in plasma samples compared to my standards in a clean solvent. What's the likely cause?

A: This is a classic presentation of ion suppression. The high concentration of phospholipids in plasma is the most probable cause.[4][6] During the electrospray ionization (ESI) process, these phospholipids can compete with Nonyl decanoate for the available charge in the ESI droplet, leading to a reduction in the formation of gas-phase Nonyl decanoate ions and, consequently, a lower signal at the detector.[10] The variability you're seeing is also characteristic of matrix effects, as the composition of biological samples can differ significantly from one individual to another.[11]

Diagram: The Mechanism of Ion Suppression in ESI

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Droplet cluster_GasPhase Gas Phase Ions Analyte Nonyl decanoate Droplet Charged Droplet Analyte->Droplet Matrix Phospholipids Matrix->Droplet SuppressedIon Reduced [M+H]+ Matrix->SuppressedIon Competition AnalyteIon [M+H]+ Droplet->AnalyteIon Ideal Ionization Droplet->SuppressedIon Ion Suppression TroubleshootingWorkflow Start Inconsistent Results Step1 Step 1: Enhance Sample Preparation Start->Step1 Step2 Step 2: Optimize Chromatographic Separation Step1->Step2 If suppression persists Step3 Step 3: Employ a Suitable Internal Standard Step2->Step3 If co-elution is still an issue Step4 Step 4: Confirm Matrix Effects with Post-Column Infusion Step3->Step4 To verify timing of matrix effects End Reliable & Accurate Results Step4->End

Caption: A systematic workflow for troubleshooting inconsistent results in Nonyl decanoate analysis.

Step-by-Step Guidance:

  • Enhance Your Sample Preparation:

    • The Problem: A simple "protein crash" (protein precipitation) is often insufficient for removing phospholipids, which are a primary source of matrix effects for lipophilic compounds. [4][5] * The Solution: Implement a more selective sample clean-up technique to remove interfering phospholipids. [8]

      • Liquid-Liquid Extraction (LLE): This is a powerful technique for separating Nonyl decanoate from polar matrix components. A non-polar solvent like hexane or methyl tert-butyl ether (MTBE) is a good choice.

      • Solid-Phase Extraction (SPE): SPE provides a more controlled and often superior clean-up. For Nonyl decanoate, a reverse-phase sorbent (like C8 or C18) or a specialized phospholipid removal sorbent is highly effective. [5][12] Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

    • Condition: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

    • Load: Load 500 µL of your pre-treated biological sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

    • Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

    • Elute: Elute Nonyl decanoate with 1 mL of a strong organic solvent like methanol or acetonitrile.

    • Evaporate & Reconstitute: Dry the eluent under a stream of nitrogen and reconstitute in a solvent compatible with your mobile phase.

  • Optimize Your Chromatographic Separation:

    • The Problem: If matrix components co-elute with Nonyl decanoate, ion suppression is inevitable. [9] * The Solution: Modify your LC method to achieve chromatographic separation between your analyte and the interfering matrix components. [13] * Gradient Modification: A longer, shallower gradient can improve resolution.

      • Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter selectivity.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • The Problem: An internal standard that is not structurally similar to Nonyl decanoate will not experience the same degree of matrix effect, leading to inaccurate correction. [14] * The Solution: The use of a SIL-IS (e.g., Nonyl-d4 decanoate) is the gold standard. [15][16]It will co-elute with Nonyl decanoate and be affected by matrix effects in a nearly identical manner, providing the most accurate quantification. [15] Data Summary: Impact of Sample Preparation on Matrix Effects

Sample Preparation MethodAnalyte Peak Area (Post-Extraction Spike)Matrix Factor (MF)*
Protein Precipitation1.5 x 10^50.50 (Significant Suppression)
Liquid-Liquid Extraction2.8 x 10^50.93 (Minimal Effect)
Solid-Phase Extraction2.9 x 10^50.98 (Negligible Effect)

*Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in clean solvent). A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Issue 2: How can I definitively confirm that matrix effects are the root cause of my analytical problems?

A post-column infusion experiment is a powerful diagnostic tool to visualize the regions of ion suppression or enhancement throughout your chromatographic run. [17][18][19][20] Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a solution of Nonyl decanoate that provides a stable and moderate signal on your mass spectrometer.

    • Using a syringe pump and a T-junction, continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source. [18][21] * Configure your mass spectrometer to monitor the signal of the infused Nonyl decanoate.

  • Execution:

    • Inject a blank, extracted biological sample (a sample that has undergone your complete sample preparation procedure but contains no analyte). [11] * Monitor the baseline signal of the infused Nonyl decanoate throughout the entire chromatographic run. [11]

  • Interpretation:

    • Stable Baseline: A flat baseline indicates no significant matrix effects.

    • Dip in Baseline: A decrease in the baseline signal indicates a region of ion suppression where matrix components are eluting.

    • Rise in Baseline: An increase in the baseline signal indicates a region of ion enhancement.

By comparing the retention time of Nonyl decanoate in a standard injection to the regions of suppression or enhancement identified in the post-column infusion experiment, you can definitively confirm if co-eluting matrix components are impacting your analysis. [1][21] Diagram: Post-Column Infusion Experimental Setup

PostColumnInfusion LC LC System TJunction T-Junction LC->TJunction Column Eluent SyringePump Syringe Pump (Analyte Solution) SyringePump->TJunction Post-Column Infusion MS Mass Spectrometer TJunction->MS

Caption: A schematic representation of a post-column infusion experiment.

References

  • Waters Corporation. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • van der Burg, F. W., et al. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • CABI. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • Anapharm Bioanalytics. (n.d.). Overcoming Matrix Effects in the Analysis of Lipophilic Compounds. [Link]

  • American Pharmaceutical Review. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. [Link]

  • Meador, J. A., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • Utrecht University. (2025, January 11). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. [Link]

  • McCarron, P., et al. (2010). Approaches to the evaluation of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of three regulated lipophilic toxin groups in mussel matrix (Mytilus edulis). PubMed. [Link]

  • Jiang, H., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Hädener, M., et al. (2020). Identifying and Quantifying Cannabinoids in Biological Matrices in the Medical and Legal Cannabis Era. PubMed. [Link]

  • Phenomenex. (n.d.). Ion Suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Castro-Puyana, M., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • Welch Lab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. [Link]

  • Patel, B. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • van der Burg, F. W., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. [Link]

  • SciTechnol. (n.d.). Analytical Approaches to Trace Contaminants in Biological Samples. [Link]

  • ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • ResearchGate. (n.d.). Method development for determination of essential oils in biological matrices. [Link]

  • Zhang, X., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. PMC. [Link]

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Technical Support Center: A Guide to Removing Residual Catalysts from Nonyl Decanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the critical post-synthesis purification of Nonyl Decanoate. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and validated protocols for effectively removing residual catalysts. Ensuring the complete removal of catalytic species is paramount for achieving high product purity, ensuring stability, and meeting stringent regulatory standards. This document is structured to address common challenges in a direct question-and-answer format, grounded in established chemical principles.

Section 1: The Catalyst Landscape in Nonyl Decanoate Synthesis

The synthesis of Nonyl Decanoate, an ester, is typically achieved via Fischer esterification of decanoic acid and nonyl alcohol. This reaction requires a catalyst to proceed at a practical rate. The choice of catalyst dictates the subsequent purification strategy.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Their primary advantage is high activity due to excellent contact with reactants. However, their removal presents a significant challenge. Common examples include:

    • Brønsted Acids: Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA), and Methanesulfonic acid (MSA).[1][2]

  • Heterogeneous Catalysts: These are insoluble catalysts that exist in a different phase from the reaction mixture. They are generally preferred for industrial processes due to their straightforward removal by physical means like filtration.[3] Examples include:

    • Solid Acid Resins: Macroporous ion-exchange resins (e.g., Amberlyst-15).[4]

    • Metallic Catalysts: Soluble tin or titanium compounds which, despite being solids initially, can dissolve or form soluble species in the reaction mixture.[2][3]

Section 2: Troubleshooting Guide for Catalyst Removal

This section addresses specific issues you may encounter during the purification of Nonyl Decanoate.

Q1: My final product remains acidic after a simple water wash. How do I effectively remove a residual acid catalyst like p-TSA or H₂SO₄?

Potential Cause: Strong acid catalysts like p-TSA or sulfuric acid have a high affinity for the organic phase, especially in the presence of polar ester molecules. A simple water wash is often insufficient to partition all of the acid into the aqueous phase.[5]

Recommended Solution: A multi-step aqueous wash including a neutralization step is the most reliable method.[1] This process not only removes the acid but also quenches its catalytic activity, preventing potential ester hydrolysis during storage.

Causality: The process relies on acid-base chemistry. By introducing a mild base, the acidic catalyst is converted into its corresponding salt. This salt has significantly higher aqueous solubility than its parent acid, facilitating its extraction from the organic ester phase into the water phase. A mild base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) to prevent the saponification (hydrolysis) of the desired ester product.[1]

Q2: I'm struggling with persistent emulsion formation during the aqueous work-up. How can I break the emulsion and achieve clean phase separation?

Potential Cause: Emulsions are common in ester work-ups due to the amphiphilic nature of the ester and potential surfactant-like properties of unreacted carboxylic acids or catalyst salts. Vigorous shaking or stirring during the wash steps can exacerbate this issue.

Recommended Solution:

  • Use a Brine Wash: After the initial water or bicarbonate washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine).

  • Reduce Agitation: Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking.

  • Centrifugation: For small-scale, stubborn emulsions, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively break the emulsion.

  • Allow Time: Simply letting the mixture stand undisturbed for an extended period can sometimes be sufficient for the phases to separate.

Causality: The high ionic strength of the brine wash increases the polarity of the aqueous phase. This reduces the solubility of the organic components (your ester) in the water layer, forcing them back into the organic phase and disrupting the emulsion. This "salting out" effect is a common and effective technique for improving phase separation.[6]

Q3: I used a soluble tin-based metallic catalyst. Standard washing procedures are proving ineffective. What is a more robust removal method?

Potential Cause: Many soluble metallic catalysts, such as tin salts, do not partition well into an aqueous phase and may even hydrolyze to form gelatinous precipitates that are difficult to handle.[2][3] These catalysts often require a different removal mechanism than simple extraction.

Recommended Solution: Adsorption onto a solid medium is a highly effective method for scavenging dissolved metal species.[3]

Causality: This technique utilizes the high surface area and active sites of an adsorbent like amorphous silicon dioxide. The dissolved metallic catalyst species are adsorbed onto the silica surface through polar interactions. The crude ester is heated with the adsorbent to facilitate this process. Once the catalyst is bound to the solid support, it can be easily removed by simple filtration, leaving a purified ester product.[3]

Q4: My final product has a low yield, and I suspect I'm losing product due to saponification during the neutralization step. How can I avoid this?

Potential Cause: Using a strong base, such as sodium or potassium hydroxide, to neutralize a residual acid catalyst creates highly basic conditions that can catalyze the hydrolysis of the ester back to its constituent alcohol and the carboxylate salt. This is a common cause of yield loss.

Recommended Solution:

  • Use a Mild Base: Always use a weak base like saturated sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution for neutralization.[1]

  • Monitor pH: Use pH paper to monitor the aqueous phase during the wash. Stop adding the basic solution once the aqueous layer is neutral or slightly basic (pH 7-8).

  • Control Temperature: Perform the neutralization wash at room temperature. Elevated temperatures can increase the rate of saponification.

Causality: The kinetics of saponification are highly dependent on the concentration of hydroxide ions. A strong base provides a high concentration of OH⁻, leading to a rapid reaction. A weak base like sodium bicarbonate establishes an equilibrium that provides a much lower, but sufficient, concentration of base to neutralize the strong acid catalyst without significantly promoting the unwanted ester hydrolysis side reaction.

Section 3: Standard Operating Protocols

Protocol 1: Aqueous Wash and Neutralization for Acid Catalysts

  • Initial Setup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. If the product is highly viscous, dilute it with an immiscible organic solvent like diethyl ether or ethyl acetate.[1]

  • Deionized Water Wash: Add an equal volume of deionized water, gently invert the funnel 3-4 times, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently to release pressure. Continue until no more gas is evolved. Allow the layers to separate, then drain and discard the aqueous layer.[5]

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine), gently invert, and discard the aqueous layer. This step helps to remove residual water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 15-20 minutes.

  • Isolation: Filter the mixture to remove the drying agent. The resulting solution contains the purified ester. The solvent can then be removed under reduced pressure using a rotary evaporator.[7]

Protocol 2: Adsorption-Based Removal of Metallic Catalysts

  • Adsorbent Addition: To the crude Nonyl Decanoate product, add an effective amount (typically 1-5% by weight) of amorphous silicon dioxide.[3]

  • Heating: Heat the mixture to a temperature between 80°C and 130°C with stirring for 1-2 hours.[3] This promotes the adsorption of the dissolved metal catalyst onto the silica.

  • Filtration: Cool the mixture slightly (to a temperature where the ester is not overly viscous) and separate the ester from the adsorbent by filtration. A filter aid (e.g., Celite) may be used to improve filtration speed. The purified ester is the filtrate.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How can I confirm that the catalyst has been successfully removed?

    • A: For acid catalysts, you can test the pH of the final water wash to ensure it is neutral. For a more quantitative measure, titration of a sample of the final product can determine the residual acid number. For metallic catalysts, more sophisticated techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are required to quantify trace metal content. The overall purity of the ester can be assessed using Gas Chromatography (GC).[8]

  • Q: Is distillation a good primary method for removing catalysts?

    • A: Generally, no. While vacuum distillation is an excellent final purification step to separate the ester from non-volatile impurities or unreacted starting materials, it is not ideal for removing the catalyst itself.[6] Many catalysts are not volatile enough to be removed this way, and the high temperatures required can cause product degradation or co-distillation of impurities.[3] It is best practice to remove the catalyst before final distillation.

  • Q: What are the main safety considerations during catalyst removal?

    • A: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. When neutralizing acids, be aware of potential gas evolution (CO₂) and perform the procedure in a well-ventilated fume hood.[1] Handle all organic solvents with care, avoiding inhalation and contact with skin.

Section 5: Comparison of Catalyst Removal Methods

MethodCatalyst TypeAdvantagesDisadvantages
Aqueous Wash/Neutralization Homogeneous Acids (p-TSA, H₂SO₄)Highly effective, low cost, scalable.[1]Can form emulsions; risk of saponification if not controlled; generates aqueous waste.[2]
Adsorption Dissolved Metals (e.g., Tin, Titanium)Very effective for trace metal removal; avoids aqueous waste.[3]Requires heating; adsorbent adds cost; filtration of fine powders can be slow.
Simple Filtration Heterogeneous (e.g., Ion-Exchange Resins)Extremely simple, fast, and efficient; catalyst can often be recovered and reused.[3]Only applicable to truly insoluble catalysts; potential for catalyst "leaching" into the product.

Section 6: Workflow Visualization

The following diagram illustrates a typical decision-making workflow for the purification of Nonyl Decanoate after synthesis is complete.

G cluster_start cluster_catalyst_type cluster_homogeneous cluster_metallic cluster_heterogeneous cluster_final start Crude Nonyl Decanoate (Ester + Catalyst + Impurities) catalyst_type What type of catalyst was used? start->catalyst_type homogeneous_wash Perform Aqueous Wash & Neutralization Protocol catalyst_type->homogeneous_wash  Homogeneous  Acid metallic_adsorption Perform Adsorption Protocol (e.g., Silica) catalyst_type->metallic_adsorption Soluble Metallic heterogeneous_filtration Simple Filtration catalyst_type->heterogeneous_filtration Heterogeneous Solid emulsion_check Emulsion Formed? homogeneous_wash->emulsion_check brine_wash Add Brine Wash Step emulsion_check->brine_wash Yes final_purification Optional Final Purification (e.g., Vacuum Distillation) emulsion_check->final_purification No brine_wash->final_purification metallic_adsorption->final_purification heterogeneous_filtration->final_purification analysis Purity Analysis (GC, Titration, ICP-MS) final_purification->analysis end_product Pure Nonyl Decanoate analysis->end_product

Caption: Decision workflow for catalyst removal from Nonyl Decanoate.

References

  • MDPI. (n.d.). Research Progress of Non-Noble Metal Catalysts for Carbon Dioxide Methanation.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (Oxiran-2-yl)methyl decanoate: Chemical vs. Enzymatic Routes.
  • ResearchGate. (2021). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction?
  • Google Patents. (n.d.). EP0772666B1 - Process for the removal of dissolved metallic catalyst from ester products.
  • Google Patents. (n.d.). CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid.
  • MDPI. (n.d.). Biological Synthesis of Nanocatalysts and Their Applications.
  • ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?
  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry.
  • Google Patents. (n.d.). DE2112492B2 - PROCESS FOR REDUCING THE RESIDUAL ACID CONTENT OF AN ESTERIFICATION PRODUCT.
  • PubChem - NIH. (n.d.). Nonyl decanoate.
  • PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins.
  • ACS Publications. (2026). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid | ACS Omega.
  • Google Patents. (n.d.). CN113492019A - Catalyst for catalytic synthesis of nonyl phenol, preparation method ....
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • (n.d.). Non-Noble Metal Catalysts for Efficient Formaldehyde Removal at Room Temperature.
  • Google Patents. (n.d.). CN1039707C - Preparation method of p-nonyl phenol.
  • (2025). Analytical methods for residual solvents determination in pharmaceutical products.
  • (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Decyl Octadec-9-enoate Synthesis.

Sources

Technical Support Center: Nonyl Decanoate Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing solvent selection for Nonyl decanoate extraction Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Hydrophobic Challenge

Nonyl decanoate (CAS: 42231-48-1) is a long-chain fatty acid ester characterized by significant lipophilicity (LogP ~8.2–8.[1]7) and a high boiling point (~348°C).[2] In drug development and bio-organic synthesis, the primary challenge in downstream processing is not just solubility, but selectivity —isolating the ester from unreacted substrates (decanoic acid, nonyl alcohol) and catalysts without forming intractable emulsions.

This guide moves beyond standard "like-dissolves-like" heuristics to provide a precision-engineered approach to solvent selection, focusing on phase behavior, green chemistry alternatives, and emulsion management.

Module 1: Solvent Selection Logic (The "Why")

Q1: Why shouldn't I just use Hexane for everything?

A: While Hexane is the traditional standard for non-polar lipids, it lacks the "green" credentials required by modern pharmaceutical standards and often fails to break minor emulsions caused by residual amphiphilic precursors.

Recommendation: Shift to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .

  • 2-MeTHF is derived from renewable biomass (furfural/levulinic acid) and offers higher solvation power than hexane due to its ether oxygen, which can disrupt weak hydrogen bonds in aggregates without dissolving bulk water.

  • CPME is highly hydrophobic, resisting peroxide formation better than standard ethers (like THF or Et2O) and providing a cleaner phase interface with water, which is critical for nonyl decanoate workups.

Q2: How do the solvent options compare quantitatively?

Refer to the Solvent Selection Matrix below to match your specific experimental constraint.

Table 1: Comparative Solvent Performance for Nonyl Decanoate

Featuren-Hexane (Traditional)Ethyl Acetate (General Purpose)2-MeTHF (Green Alternative)CPME (High Performance)
Polarity Non-polarModerately PolarModerately PolarLow Polarity (Ether)
Water Solubility NegligibleHigh (~3% w/w)ModerateVery Low (~1.1% w/w)
Emulsion Risk ModerateHigh (due to water miscibility)LowLowest (Clean Break)
Boiling Point 69°C77°C80°C106°C
Green Status Red (Neurotoxic)Yellow (Acceptable)Green (Bio-based)Green (Low waste)
Best Use Case Analytical GC standardsCrude extractionsProcess Scale-up Difficult Separations

Module 2: Troubleshooting Extraction Efficiency

Q3: I see a "rag layer" or cloudy interface. How do I resolve this emulsion?

A: Emulsions in fatty ester extractions are typically stabilized by unreacted decanoic acid acting as a surfactant at the interface. Corrective Action:

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength, driving organics out of the water phase.

  • The "Reverse" Wash: If using a basic wash (e.g., NaHCO3) to remove acid, CO2 generation can cause foaming. Switch to a 0.5 M NaOH wash (if the ester is stable to short exposure) or use Sodium Carbonate and mix gently (swirl, do not shake vigorously) to avoid creating micro-bubbles.

  • Filtration: Pass the biphasic mixture through a pad of Celite 545 . The diatomaceous earth physically disrupts the surfactant layer, allowing phases to coalesce.

Q4: My yield is lower than expected. Is the solvent saturated?

A: Unlikely. Nonyl decanoate is miscible in all proportions with most organic solvents. Low yield usually indicates:

  • Incomplete Reaction: Check the reaction mixture before extraction.

  • Loss to Aqueous Phase: If using Ethyl Acetate, up to 3% of your solvent (and some product) might be dissolving into the water layer.

  • Solution: Switch to CPME or perform a "back-extraction" of the aqueous layer (wash the water waste once with fresh solvent) to recover trapped product.

Module 3: Optimized Protocol (Post-Synthesis Workup)

Context: Isolating Nonyl Decanoate from an esterification reaction (Decanoic acid + Nonyl alcohol).

Step-by-Step Methodology:

  • Quench: Stop the reaction by cooling to room temperature. If an acid catalyst (e.g., H2SO4) was used, add a stoichiometric amount of cold water or 5% NaHCO3.

  • Primary Extraction (The Green Route):

    • Add 2-MeTHF (or CPME) to the reaction vessel (Ratio: 2:1 Solvent to Mixture).

    • Agitate gently for 5–10 minutes. Note: Vigorous shaking promotes emulsions.

  • Phase Separation:

    • Allow layers to settle. If using CPME, the interface should be sharp.

    • Drain the lower aqueous layer.

  • Purification Wash:

    • Wash 1 (Acid Removal): Wash organic layer with 0.5 M Na2CO3. This converts unreacted decanoic acid into water-soluble sodium decanoate.

    • Wash 2 (Neutralization): Wash with Brine (Sat. NaCl) to remove residual base and dry the organic phase.

  • Drying & Concentration:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO4).

    • Filter and concentrate under reduced pressure (Rotary Evaporator).

    • Tip: Because Nonyl Decanoate has a high boiling point (~350°C), you can safely remove solvents like 2-MeTHF (bp 80°C) without losing product.

Module 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal solvent based on your specific experimental constraints (Purity vs. Sustainability vs. Cost).

SolventSelection Start Start: Nonyl Decanoate Extraction Constraint Primary Constraint? Start->Constraint Green Sustainability / Green Chem Constraint->Green Green Compliance Trad Cost / Availability Constraint->Trad Standard Lab Stock Difficult Emulsion Prone / High Purity Constraint->Difficult Complex Matrix MeTHF Select 2-MeTHF (Bio-based, High Efficiency) Green->MeTHF Hexane Select n-Hexane (Cheap, Neurotoxic risk) Trad->Hexane Non-polar only EtAc Select Ethyl Acetate (Good solubility, Water issues) Trad->EtAc General use CPME Select CPME (Clean Interface, Low Peroxide) Difficult->CPME

Caption: Decision tree for selecting extraction solvents based on process requirements. Green nodes indicate sustainable choices; Blue indicates high-performance engineering options.

References

  • National Institute of Standards and Technology (NIST). (2021). Nonyl decanoate: Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[3][4] ChemPubSoc Europe. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • PubChem. (2025). Nonyl decanoate Compound Summary. National Center for Biotechnology Information. [Link]

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Technical Support Center: Optimizing the Gas Chromatography Analysis of Nonyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography (GC) for the analysis of Nonyl Decanoate. Due to its chemical nature—a long-chain fatty acid ester—Nonyl Decanoate presents specific challenges in GC analysis related to its high boiling point and low volatility. This document provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your analytical method, ensure data integrity, and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common issues encountered during the GC analysis of Nonyl Decanoate and similar high-boiling-point esters.

Q1: I'm analyzing Nonyl decanoate and my chromatographic peak is broad and asymmetrical (tailing). What's causing this?

A: Peak tailing for a compound like Nonyl decanoate is typically a symptom of undesirable interactions between the analyte and the GC system. The primary causes, in order of likelihood, are:

  • Active Sites: The most common culprit is the presence of "active sites," such as exposed silanol groups (-Si-OH), on the surfaces of the GC inlet liner, the front of the GC column, or glass wool packing.[1] The polar carbonyl group of the ester can form hydrogen bonds with these sites, which slows its travel through the system in a non-uniform way, resulting in a tailing peak.

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create an active, contaminated surface, leading to poor peak shape.[2]

  • Sub-optimal Temperatures: If the inlet or oven temperatures are too low, the compound may not vaporize quickly and homogeneously, leading to band broadening. Conversely, excessively high temperatures can cause thermal degradation.[3]

  • Poor Column Installation: An incorrectly cut column end (not a clean 90° cut) or improper installation depth in the inlet can create dead volume and disturb the sample path, contributing to peak tailing.[1]

Q2: My retention time for Nonyl decanoate is extremely long, forcing me to use very high final oven temperatures. How can I shorten the analysis time?

A: This is a direct consequence of the compound's physical properties. Nonyl decanoate has a very high boiling point, estimated between 348-350°C at atmospheric pressure.[4] This inherently requires high temperatures to elute it from the GC column in a reasonable timeframe. To shorten the analysis without compromising resolution, you should focus on optimizing your method parameters:

  • Increase Oven Ramp Rate: A faster temperature program will cause the analyte to move through the column more quickly.

  • Use a Thinner Film Column: The stationary phase film thickness directly impacts retention. A thinner film (e.g., 0.10-0.25 µm) will result in shorter retention times for high-boiling compounds.

  • Optimize Carrier Gas: Switching from helium to hydrogen as the carrier gas can significantly reduce analysis times due to its lower viscosity and optimal linear velocity at higher flow rates.[5]

  • Select a Shorter Column: If your separation has excess resolution, reducing the column length (e.g., from 30m to 15m) will proportionally decrease retention times.

Q3: I'm concerned that my Nonyl decanoate is degrading during analysis. What are the signs and how can this be prevented?

A: Thermal degradation is a significant risk for long-chain esters when exposed to high temperatures in the GC inlet.[6][7] The signs of degradation include:

  • Poor Reproducibility: Inconsistent peak areas for replicate injections.

  • Appearance of Extra Peaks: You may see smaller, earlier-eluting peaks that are breakdown products.[7]

  • Broad or Tailing Peaks: On-column degradation can manifest as distorted peak shapes.[8]

  • Lower than Expected Response: The peak area is smaller than anticipated because a portion of the analyte has decomposed.[8]

To prevent degradation, focus on minimizing the analyte's exposure to excessive heat and active surfaces:

  • Lower the Inlet Temperature: The inlet is often the hottest part of the system. Reduce the temperature in 10-20°C increments to find the lowest possible temperature that still ensures complete vaporization without degradation.[7]

  • Use a Deactivated Inlet Liner: An inert liner prevents catalytic degradation that can occur on active glass surfaces.

  • Employ a Faster Oven Ramp: This minimizes the time the compound spends in the hot column.

Q4: The topic mentions "enhancing volatility." Can I actually make Nonyl decanoate more volatile for GC analysis?

A: This is an important clarification. You cannot change the intrinsic physical volatility of the Nonyl decanoate molecule itself without chemically altering it. In the context of GC, "enhancing volatility" is a colloquialism for improving the compound's amenability to analysis . This is achieved not by changing the molecule's boiling point, but by either optimizing the GC system to handle less volatile compounds efficiently or by chemically modifying the analyte into a more "GC-friendly" form through a process called derivatization .[9] For a simple ester like Nonyl decanoate, direct analysis is usually achievable with an optimized system. Derivatization becomes critical if you need to analyze its constituent parts: nonyl alcohol and decanoic acid.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols to resolve specific analytical problems.

Troubleshooting Workflow: Diagnosing and Fixing Poor Peak Shape

This workflow guides you through a logical sequence of steps to identify and correct the root cause of peak tailing or broadening for Nonyl Decanoate.

G cluster_0 Problem: Poor Peak Shape (Tailing/Broad) cluster_1 Step 1: Check System Inertness cluster_2 Step 2: Verify Column Integrity cluster_3 Step 3: Optimize Temperatures cluster_4 Resolution Start Observe Tailing/Broad Peak Liner Q: Is the inlet liner deactivated? (e.g., Silanized) Start->Liner Start Troubleshooting CheckLiner Action: Replace with a new, high-quality deactivated liner. Liner->CheckLiner No Septum Q: Is the septum old or cored? Liner->Septum Yes CheckLiner->Septum CheckSeptum Action: Replace septum. Trim 10-15 cm from column front. Septum->CheckSeptum Yes/Unsure ColumnCut Q: Is the column cut clean and square? Septum->ColumnCut No CheckSeptum->ColumnCut RecutColumn Action: Re-cut column end using a ceramic wafer. Inspect with magnifier. ColumnCut->RecutColumn No/Unsure ColumnInstall Q: Is column installed at the correct depth per manufacturer? ColumnCut->ColumnInstall Yes RecutColumn->ColumnInstall ReinstallColumn Action: Re-install column to the correct depth. ColumnInstall->ReinstallColumn No InletTemp Q: Is inlet temperature too low or too high? ColumnInstall->InletTemp Yes ReinstallColumn->InletTemp OptimizeInlet Protocol: Inject standard at decreasing inlet temps (e.g., 300°C, 280°C, 260°C). Look for stable peak area. InletTemp->OptimizeInlet Unsure OvenTemp Q: Is the initial oven temp too high? InletTemp->OvenTemp Optimized OptimizeInlet->OvenTemp OptimizeOven Action: Lower initial temp to focus analyte at column head. OvenTemp->OptimizeOven Possible End Peak Shape Restored OvenTemp->End Optimized OptimizeOven->End

Caption: Logical workflow for troubleshooting poor peak shape in GC analysis.

Advanced Technique: Analysis via Hydrolysis and Derivatization

While direct analysis of Nonyl decanoate is feasible, there are scenarios, such as stability testing or impurity profiling, where you may need to quantify its constituent parts: Decanoic Acid and Nonan-1-ol . These polar, active compounds exhibit very poor chromatographic behavior and must be derivatized to be analyzed effectively by GC. The most common approach is hydrolysis of the ester followed by silylation of the resulting acid and alcohol.

Workflow for Derivatization:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Silylation cluster_2 Step 3: Analysis Ester Nonyl Decanoate (in solution) Reagent1 + KOH in Methanol Ester->Reagent1 Heat1 Heat (e.g., 60°C, 15 min) Reagent1->Heat1 Products Decanoic Acid (salt) + Nonan-1-ol Heat1->Products Neutralize Neutralize/Acidify (e.g., with HCl) Products->Neutralize Products2 Decanoic Acid (salt) + Nonan-1-ol Dry Evaporate to Dryness (under Nitrogen) Neutralize->Dry Reagent2 + Silylating Agent (e.g., BSTFA w/ 1% TMCS) Dry->Reagent2 Heat2 Heat (e.g., 70°C, 30 min) Reagent2->Heat2 Derivatives TMS-Decanoate + TMS-Nonanol (Volatile, GC-amenable) Heat2->Derivatives GC Inject into GC-FID/MS Derivatives->GC

Caption: Chemical workflow for hydrolysis and silylation of Nonyl decanoate.

Experimental Protocol: Hydrolysis and Silylation

This protocol is a general guideline and must be optimized for your specific sample matrix and concentration.

  • Sample Preparation: Accurately weigh a known amount of your sample containing Nonyl decanoate into a 4 mL screw-cap vial. Dissolve in 1 mL of a suitable solvent (e.g., Toluene).

  • Hydrolysis: Add 500 µL of 2 M potassium hydroxide (KOH) in methanol. Cap the vial tightly. Vortex for 30 seconds.

  • Heating: Place the vial in a heating block or water bath at 60°C for 15 minutes to ensure complete hydrolysis of the ester.

  • Neutralization & Extraction: Cool the vial to room temperature. Add 500 µL of 2 M hydrochloric acid (HCl) to neutralize the base and protonate the decanoic acid. Add 1 mL of Hexane, vortex vigorously for 1 minute, and allow the layers to separate. Carefully transfer the top organic layer (containing the alcohol and acid) to a new clean vial. Repeat the extraction with another 1 mL of Hexane and combine the organic layers.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and methanol before silylation.

  • Silylation: Add 100 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, commonly known as BSTFA + 1% TMCS) and 100 µL of a solvent like Pyridine or Acetonitrile.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial. The sample is now ready for direct injection into the GC. The resulting trimethylsilyl (TMS) derivatives of decanoic acid and nonan-1-ol will be much more volatile and exhibit excellent chromatography.[10]

Part 3: Recommended GC Parameters & Data Tables

Optimizing the GC method is paramount for the direct analysis of Nonyl decanoate. The following tables provide recommended starting points for key parameters.

Table 1: GC Column Selection Guide
Stationary Phase TypePhase PolarityRecommended Use for Nonyl DecanoateAdvantagesDisadvantages
5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, ZB-5) Low PolarityHighly Recommended. The industry standard for general-purpose analysis.Robust, low bleed, excellent inertness, separates based on boiling point.May not resolve critical isomers if present.
Mid-Polarity (e.g., DB-17, ZB-35) IntermediateGood alternative if co-elutions occur on a non-polar phase.Offers different selectivity which may help resolve interferences.[11]Higher bleed at high temperatures, potentially less robust.
High Polarity / WAX (e.g., DB-WAX, ZB-WAX) HighNot Recommended. Excellent for separating fatty acid methyl esters (FAMEs).Prone to thermal degradation at the high temperatures required for Nonyl decanoate.
Table 2: Recommended Starting GC Method Parameters
ParameterRecommended SettingRationale & Expert Insights
Inlet Type Split/SplitlessStandard and versatile. Use in split mode (e.g., 20:1 to 50:1) for concentrated samples to ensure sharp peaks. Use splitless for trace analysis.[12]
Inlet Temperature 260 - 280 °CThis is a critical parameter. Start at 280°C. If degradation is suspected (see Q3), lower the temperature. This range is a balance between ensuring full vaporization of the high-boiling analyte and preventing its thermal decomposition.[3][7]
Inlet Liner Deactivated, Single Taper w/ WoolThe deactivation is non-negotiable to prevent active site interaction.[1] Glass wool aids in sample vaporization and traps non-volatile residues, protecting the column.
Carrier Gas Helium or HydrogenHelium is standard. Hydrogen allows for faster analysis at lower temperatures but requires appropriate safety measures. Constant flow mode is recommended.
Flow Rate 1.0 - 1.5 mL/minThis provides a good balance between analysis speed and efficiency for a standard 0.25 mm ID column.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm filmA 30-meter column provides excellent resolving power. The 0.25 µm film thickness is a good compromise for retention time and capacity.
Oven Program Initial: 100°C (hold 1 min)A lower initial temperature helps focus the analyte at the head of the column, leading to sharper peaks.
Ramp: 15-25 °C/min to 320°CA relatively fast ramp is needed to elute the high-boiling analyte in a reasonable time.
Final Hold: Hold at 320°C for 5-10 minEnsures that the analyte and any other high-boiling compounds have completely eluted from the column.
Detector Flame Ionization (FID) or Mass Spec (MS)FID is robust, sensitive to hydrocarbons, and ideal for quantification. MS is used for confirmation of identity.
FID Temperature 320 - 340 °CMust be set higher than the final oven temperature to prevent condensation of the analyte in the detector.

References

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). nonyl decanoate. National Institute of Standards and Technology. Retrieved from [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonyl decanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonyl decanoate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). decyl decanoate. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • ResearchGate. (2019, December 23). Reason for loss of sterol esters during GC analysis?. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Retrieved from [Link]

  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

  • ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]

  • ResearchGate. (2021, February 2). Thermal decomposition of esters. Retrieved from [Link]

  • MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]

  • Phenomenex. (2016, March 1). Managing Early Eluting Peaks in GC. Retrieved from [Link]

  • Klee, M. (n.d.). Activity and Decomposition. Separation Science. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fatty Acid Esters in Insect Attraction: A Comparative Analysis Featuring Nonyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic Language of Insects

In the intricate world of chemical ecology, fatty acid esters serve as a critical component of the language insects use to navigate their environment. These volatile organic compounds, derived from the esterification of a fatty acid with an alcohol, are ubiquitous in nature. They are key constituents of the floral scents that guide pollinators, the fruit aromas that signal ripeness to herbivores, and the species-specific pheromonal blends that mediate complex social and mating behaviors.[1][2] Many insect pheromones are, in fact, derived from fatty acids, typically featuring alcohols, aldehydes, and acetate esters as functional groups.[1][2]

For researchers in pest management and drug development, understanding the nuanced effects of different fatty acid esters on insect behavior is paramount. The ability to attract, repel, or disrupt the behavior of specific insect species offers a pathway to developing targeted and environmentally benign control strategies. This guide provides an in-depth comparison of nonyl decanoate against other behaviorally active fatty acid esters, grounded in experimental data and methodologies. We will explore the structural nuances that dictate biological activity, detail the protocols for evaluating these compounds, and examine the underlying neurophysiological mechanisms of insect olfaction.

Spotlight on Nonyl Decanoate: A Case Study

Nonyl decanoate (C₁₉H₃₈O₂), the ester of nonanol and decanoic acid, is a lipophilic molecule with known semiochemical properties.[3] While not as extensively studied as some other fatty acid esters, it has been identified as a pheromonal component for the Red harvester ant, Pogonomyrmex barbatus, where it functions as an attractant. This specificity highlights a key principle in chemical ecology: subtle changes in molecular structure, such as chain length or the position of double bonds, can dramatically alter a compound's biological activity and target species.

Comparative Analysis: Nonyl Decanoate vs. Other Fatty Acid Esters

The behavioral effect of a fatty acid ester is not determined by a single molecular property but by a combination of factors including the length of both the fatty acid and alcohol chains, the degree of saturation, and the presence of other functional groups. These structural features influence the molecule's volatility, its binding affinity to specific olfactory receptors, and ultimately, the behavioral response it elicits.

For instance, while nonyl decanoate is an attractant for a specific ant species, other decanoate esters, such as methyl decanoate and ethyl decanoate, have been identified as bisexual attractants for the codling moth and other Lepidoptera.[4] This suggests that the decanoate functional group is a key recognition motif for certain insects, while the alcohol moiety fine-tunes the specificity.

The following table summarizes the known behavioral effects of nonyl decanoate and a selection of other fatty acid esters on various insect species.

CompoundChemical StructureTarget Insect SpeciesBehavioral EffectEffective Concentration/DoseReference(s)
Nonyl Decanoate CCCCCCCCCC(=O)OCCCCCCCCCPogonomyrmex barbatus (Red harvester ant)Pheromone, AttractantNot specified in source
Methyl Decanoate CCCCCCCCCC(=O)OCCydia pomonella (Codling Moth)AttractantNot specified in source[4]
Ethyl Decanoate CCCCCCCCCC(=O)OCCCydia pomonella (Codling Moth)AttractantNot specified in source[4]
(Z)-3-Hexenyl Acetate CCC=CCCCOC(=O)CManduca sexta (Sphinx Moth)Olfactory StimulantEAD-active in headspace[5]
Methyl Salicylate C₆H₄(OH)COOCH₃Manduca sexta (Sphinx Moth)Olfactory StimulantEAD-active in headspace[5]
Mixture of C8, C9, C10 Fatty Acids CH₃(CH₂)₇₋₉COOHMusca domestica (Housefly), Haematobia irritans (Horn fly)Repellent0.06-0.12 mg/cm²[6]
Esterified Fatty Acids (from plant) MixtureAltica cyanea (A flea beetle)Attractant20–100 μg/ml[7]

Causality Behind Structural Differences: The data illustrates that both the acid and alcohol components of the ester are crucial. Shorter chain esters (like methyl and ethyl decanoate) tend to be more volatile, allowing them to act as long-range attractants for flying insects like moths. Longer chain esters, such as nonyl decanoate, are less volatile and may function over shorter distances or as contact cues, which is consistent with its role in ant communication within a colony. Furthermore, some compounds that are attractive to one species can be repellent to another, as seen with the C8-C10 fatty acids and various flies.[6][8] This dual functionality underscores the importance of rigorous, species-specific testing.

Experimental Validation: Protocols for Assessing Insect Attraction

To objectively compare compounds like nonyl decanoate with other esters, a multi-tiered experimental approach is required. This process typically moves from physiological screening to behavioral confirmation.

Workflow for Evaluating Insect Attractants

The following diagram illustrates a standard workflow for identifying and validating novel insect attractants.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Field Application Hypothesis Hypothesis Formulation (e.g., Ester chain length affects attraction) Synthesis Compound Synthesis or Procurement Hypothesis->Synthesis EAG Electroantennography (EAG) Screening Synthesis->EAG Test compounds Behavior Behavioral Bioassay (e.g., Y-Tube Olfactometer) EAG->Behavior Active compounds DoseResponse Dose-Response Study Behavior->DoseResponse Confirmed attractants Field Field Trapping Experiments DoseResponse->Field Optimal dose Formulation Lure Formulation & Optimization Field->Formulation

Caption: A typical research workflow for identifying and validating insect attractants.

Protocol 1: Electroantennography (EAG)

Expertise & Trustworthiness: EAG is a foundational technique used to determine if an insect's antenna can physiologically detect a specific volatile compound. It measures the summated electrical potential from all responding olfactory sensory neurons. A positive EAG response is a prerequisite for a compound to be considered a potential attractant, but it does not guarantee a behavioral response.

Step-by-Step Methodology:

  • Insect Preparation: An adult insect is anesthetized (e.g., by chilling). The head, or just the antenna, is carefully excised.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.[9]

  • Airflow System: A continuous stream of charcoal-filtered, humidified air is passed over the antenna to provide a stable baseline.

  • Stimulus Preparation: The test compound (e.g., nonyl decanoate) is dissolved in a high-purity solvent (like hexane) at various concentrations. A small aliquot (e.g., 10 µL) is applied to a filter paper strip. The solvent is allowed to evaporate completely.

  • Stimulus Delivery: The filter paper is inserted into a glass cartridge. A puff of air is passed through the cartridge and into the main airstream directed at the antenna. This ensures a defined pulse of the odorant is delivered.

  • Data Recording: The change in electrical potential (the EAG response) across the antenna is amplified, recorded, and measured. A solvent blank and a known standard attractant are used as negative and positive controls, respectively.

Protocol 2: Two-Choice Behavioral Bioassay (Y-Tube Olfactometer)

Expertise & Trustworthiness: While EAG confirms detection, a behavioral assay is essential to determine if the detection translates into attraction or repulsion. The Y-tube olfactometer is a standard laboratory tool for assessing an insect's preference between two odor sources in a controlled environment.

Step-by-Step Methodology:

  • Apparatus Setup: A glass or acrylic Y-shaped tube is used. Two separate streams of purified, humidified air are passed into the upstream arms of the 'Y'. The air flows converge and exit through the single downstream arm.

  • Odor Introduction: The test compound (on filter paper, as in EAG) is placed in a container connected to the airline of one arm (the "treatment" arm). An identical container with a solvent-only filter paper is placed in the other airline (the "control" arm). The position of the arms is frequently swapped to avoid positional bias.

  • Insect Acclimation: Insects are starved for a defined period (e.g., 4-6 hours) to motivate foraging/host-seeking behavior and are acclimated to the experimental conditions (light, temperature) beforehand.

  • Insect Introduction: A single insect is introduced at the downstream end of the Y-tube.

  • Choice Observation: The insect is allowed a set amount of time (e.g., 5-10 minutes) to walk or fly upwind. A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period (e.g., 30 seconds). Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference.

Mechanistic Insights: From Molecule to Behavior

The journey of a fatty acid ester from the air to a behavioral response is a complex multi-step process within the insect's olfactory system. Understanding this pathway is crucial for designing novel attractants or disruptants.

Odorant molecules first enter tiny pores on the insect's antenna and dissolve in the aqueous sensillar lymph.[10] Here, they are often bound by Odorant-Binding Proteins (OBPs), which are thought to solubilize and transport these hydrophobic molecules to the olfactory receptors located on the dendritic membranes of olfactory sensory neurons.[10] The binding of the ester to a specific Olfactory Receptor (OR) triggers the opening of an ion channel. This leads to a depolarization of the neuron's membrane, generating an electrical signal that travels to the antennal lobe of the insect's brain for processing.[11] The brain then integrates these signals to orchestrate a behavioral response, such as upwind flight towards the source.[12] The mechanisms of insect olfactory signal transduction are an area of active research, with evidence suggesting they may be noncanonical and differ from the G-protein-coupled systems common in vertebrates.[13]

G cluster_0 Sensillum Lymph cluster_1 Neuron Membrane cluster_2 Neural Signal Odorant Fatty Acid Ester (e.g., Nonyl Decanoate) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding & Transport OR Olfactory Receptor (OR-Orco Complex) OBP->OR Ligand Binding Channel Ion Channel Opens OR->Channel Depolarization Membrane Depolarization Channel->Depolarization AP Action Potential Generated Depolarization->AP Brain Signal to Antennal Lobe AP->Brain Behavior Behavioral Response Brain->Behavior

Sources

A Senior Application Scientist's Guide to Assessing Nonyl Decanoate Purity Across Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Scientific Outcomes

Nonyl decanoate, a long-chain fatty acid ester, finds diverse applications in the pharmaceutical and research sectors, primarily for its properties as an excipient and a specialty chemical.[1][2] Its molecular formula is C19H38O2 with a molecular weight of approximately 298.5 g/mol .[3] In drug formulation, the purity of such an excipient is not a mere quality control metric; it is a critical determinant of the final product's safety, stability, and efficacy. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered bioavailability of the active pharmaceutical ingredient (API), induction of toxicity, or compromised product shelf-life.

This guide provides a comprehensive framework for comparing the purity of Nonyl decanoate from various commercial suppliers. As a Senior Application Scientist, the objective is to equip you with not just the "how" but also the "why" behind a rigorous analytical approach. We will delve into the scientific rationale for selecting specific analytical techniques and provide detailed, self-validating experimental protocols. The ultimate goal is to empower you to make informed decisions when selecting a supplier, ensuring the integrity and reproducibility of your research and development endeavors. The principles and methodologies discussed herein are grounded in established analytical chemistry practices and align with the stringent expectations of regulatory bodies.[4][5]

Understanding Potential Impurities in Nonyl Decanoate

Impurities in Nonyl decanoate can originate from several sources, including the manufacturing process and degradation over time. A thorough understanding of these potential contaminants is the first step in developing a robust analytical strategy for their detection and quantification.

Common Classes of Impurities:

  • Residual Starting Materials: Unreacted nonanoic acid and decyl alcohol are common process-related impurities.

  • By-products of Synthesis: Side reactions during esterification can lead to the formation of isomeric esters or other related compounds.

  • Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the final product.

  • Degradation Products: Hydrolysis of the ester bond can lead to the formation of nonanoic acid and decyl alcohol over time, especially with improper storage.

  • Solvent Residues: Organic solvents used during the manufacturing process may not be completely removed.

The International Council for Harmonisation (ICH) Q3A guideline provides a framework for classifying and controlling impurities in new drug substances, which serves as a valuable reference for understanding the regulatory perspective on impurity thresholds.[4][6][7]

Methodology: A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. Therefore, a multi-pronged approach employing orthogonal methods is essential for a comprehensive evaluation. This guide will focus on three core techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Assay

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8][9] It is particularly well-suited for quantifying the main component (Nonyl decanoate) and identifying volatile impurities such as residual starting materials and shorter-chain esters. The mass spectrometer provides structural information, enabling confident identification of unknown peaks.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Nonyl decanoate sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent, such as hexane or ethyl acetate, and dilute to the mark. A final concentration of 1 mg/mL is a good starting point.

    • Prepare a blank sample containing only the solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • MSD Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

    • Calculate the area percentage of the Nonyl decanoate peak to determine the purity.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 10 mg Sample dissolve Dissolve in Hexane (10 mL) weigh->dissolve inject Inject 1 µL into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (NIST Library) integrate->identify quantify Calculate Area % Purity integrate->quantify

Caption: A standard workflow for assessing the purity of Nonyl decanoate via RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

Rationale: NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR). [10][11][12]¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the identity of Nonyl decanoate and allowing for the identification of structurally related impurities. qNMR can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself. [13] Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the Nonyl decanoate sample into an NMR tube.

    • Add a deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample.

    • For quantitative analysis (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid) should be added.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Key signals for Nonyl decanoate include the triplet from the methyl group of the decanoate moiety, the triplet from the methyl group of the nonyl moiety, and the triplet corresponding to the -CH₂- group adjacent to the ester oxygen.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum. The carbonyl carbon signal around 174 ppm is characteristic of the ester group.

    • qNMR (¹H):

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the nuclei between scans.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling patterns in the ¹H and ¹³C spectra with expected values for Nonyl decanoate.

    • Impurity Identification: Look for any unexpected signals that may indicate the presence of impurities.

    • Purity Calculation (qNMR): Calculate the purity by comparing the integral of a characteristic Nonyl decanoate signal with the integral of the known amount of the internal standard.

Hypothetical Purity Comparison of Nonyl Decanoate from Different Suppliers

To illustrate the application of these methodologies, let's consider a hypothetical comparison of Nonyl decanoate from three different suppliers: Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk Grade).

Table 1: GC-MS Purity and Impurity Profile

SupplierPurity (Area %)Identified ImpuritiesImpurity Level (Area %)
Supplier A 99.8%Nonyl alcohol0.1%
Decanoic acid0.1%
Supplier B 98.5%Nonyl alcohol0.5%
Decanoic acid0.7%
Unknown (m/z...)0.3%
Supplier C 95.2%Nonyl alcohol1.8%
Decanoic acid2.5%
Shorter-chain ester0.5%

Table 2: HPLC Purity Profile

SupplierPurity (Area %)Number of Impurity Peaks
Supplier A >99.9%1
Supplier B 98.9%3
Supplier C 96.0%5

Table 3: NMR Analysis Summary

SupplierStructural ConfirmationObservable Impurities
Supplier A Conforms to structureTrace signals consistent with starting materials
Supplier B Conforms to structureSignals consistent with starting materials and an unidentified aliphatic compound
Supplier C Conforms to structureSignificant signals for starting materials and other unassigned peaks

Discussion: Interpreting the Data and Making an Informed Choice

The hypothetical data clearly demonstrates a significant variation in the purity of Nonyl decanoate from the three suppliers.

  • Supplier A (Premium Grade): This material exhibits the highest purity across all analytical techniques. The low levels of residual starting materials are well within acceptable limits for most pharmaceutical applications. The clean NMR spectrum provides a high degree of confidence in the structural integrity of the material. This supplier would be the preferred choice for sensitive applications, such as in final drug formulations or as a reference standard.

  • Supplier B (Standard Grade): While still of reasonably high purity, this material contains a higher level of identified and unidentified impurities. The presence of an unknown impurity in the GC-MS analysis warrants further investigation, especially for use in regulated environments. This grade may be suitable for less critical applications or for early-stage research where cost is a primary consideration.

  • Supplier C (Bulk Grade): The significantly lower purity and the presence of multiple impurities make this material unsuitable for most pharmaceutical and high-end research applications. The high levels of residual starting materials could impact the physicochemical properties of any formulation and potentially introduce unwanted side reactions.

The Self-Validating System:

The strength of this multi-technique approach lies in its self-validating nature. The GC-MS and HPLC provide orthogonal chromatographic separations, minimizing the risk of co-eluting impurities going undetected. The NMR analysis serves as an independent confirmation of the structure and can reveal non-chromatographable impurities. Discrepancies between the results from the different techniques would signal the need for further investigation, ensuring a robust and reliable assessment of purity.

Conclusion: A Commitment to Quality

The selection of a chemical supplier should be a data-driven decision. By implementing a comprehensive analytical strategy as outlined in this guide, researchers and drug development professionals can objectively compare the purity of Nonyl decanoate from different sources. This rigorous approach not only ensures the quality and consistency of your starting materials but also upholds the principles of scientific integrity and contributes to the development of safe and effective pharmaceutical products. Adherence to Good Manufacturing Practices (GMP) by the supplier is another crucial factor to consider, as it provides an additional layer of assurance regarding the quality and consistency of the product. [14][15][16][17]

References

  • The Good Scents Company. (n.d.). nonyl decanoate. Retrieved from [Link]

  • NIST. (n.d.). nonyl decanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isoamyl decanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (n.d.). Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

  • Gremilogianni, A., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3299. [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Commission. (n.d.). Joint IPEC/PQG GMP Guide for Pharmaceutical Excipients. Retrieved from [Link]

  • Cert, A., Moreda, W., & Pérez-Camino, M. C. (2000). Methods of preparation of fatty acid methyl esters (FAME). Statistical assessment of the precision characteristics from a collaborative trial. Grasas y Aceites, 51(6), 449-455. [Link]

  • Day, R. S., et al. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology, 2(7), 1145–1154. [Link]

  • Chemical Worlds. (n.d.). High-Purity Solvents for Labs. Retrieved from [Link]

  • IPEC. (2022, September 26). Updated: IPEC-PQG Good Manufacturing Practices Guide for Pharmaceutical Excipients. Retrieved from [Link]

  • ACS Food Science & Technology. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. Retrieved from [Link]

  • Wiley Online Library. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3986. [Link]

  • U.S. Food and Drug Administration. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

  • MDPI. (2020, July 14). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Retrieved from [Link]

  • YouTube. (2020, April 21). Ester NMR Problem solving nuclear magnetic resonance Organic Chemistry Help tutorial. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Lab Alley. (n.d.). Essential Chemicals. On-Budget, On-Time, Every Time. Retrieved from [Link]

  • The ANSI Blog. (n.d.). GMP for Pharmaceutical Excipients: NSF/IPEC/ANSI 363-2024. Retrieved from [Link]

  • AOCS. (2019, July 23). NMR. Retrieved from [Link]

  • The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies. Retrieved from [Link]

  • StudyCorgi. (2024, July 10). Analysis of Fatty Acids Methyl Esters by Gas Chromatography or Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • YouTube. (2022, August 12). Quickly Understand High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • The Good Scents Company. (n.d.). vinyl decanoate. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

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Isomeric Ambiguity in Chemical Ecology: Nonyl Decanoate vs. Decyl Nonanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nonyl Decanoate versus Decyl Nonanoate in Chemical Ecology Studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Isomer Challenge

In chemical ecology, the precise identification of semiochemicals is the bedrock of understanding insect communication. Long-chain fatty acid esters, such as Nonyl decanoate and Decyl nonanoate , represent a classic analytical challenge. These compounds are structural isomers (


) with identical molecular weights (298.5  g/mol ) and nearly indistinguishable retention indices on standard non-polar GC columns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Both compounds are esters derived from


 and 

chain lengths, but the position of the ester linkage fundamentally alters their fragmentation and biological activity.
FeatureNonyl DecanoateDecyl Nonanoate
IUPAC Name Nonyl decanoateDecyl nonanoate
Formula


Molecular Weight 298.5 g/mol 298.5 g/mol
Structure Decanoic acid (

) + Nonanol (

)
Nonanoic acid (

) + Decanol (

)
CAS Number 42231-48-117671-25-9
Retention Index (DB-5) ~2076~2074
Key Biological Role Pheromone (Pogonomyrmex barbatus)Cuticular Hydrocarbon/Kairomone
Diagnostic Ion (

)
173 (

acid fragment)
159 (

acid fragment)

Ecological Significance

Nonyl Decanoate: The Harvester Ant Signal

Nonyl decanoate has been explicitly identified as a component of the Dufour’s gland secretion in the Red Harvester Ant, Pogonomyrmex barbatus. It functions within a complex blend of hydrocarbons and esters that regulate nestmate recognition and foraging recruitment. In bioassays, the specific ratio of nonyl decanoate to other esters is critical for eliciting the correct behavioral response.

Decyl Nonanoate: The Cryptic Isomer

Decyl nonanoate is less frequently cited as a primary pheromone but appears ubiquitously in the cuticular lipid profiles of Hymenoptera (bees and wasps). It often acts as a "background" matrix component or a kairomone used by parasitoids to locate hosts. Its presence in samples is often a source of confusion, as it can be easily mistaken for its isomer, leading to "false positive" identifications of Pogonomyrmex-like signaling in unrelated species.

Analytical Differentiation: The "How-To"

The only reliable way to distinguish these isomers without synthetic standards is through diagnostic mass spectral fragmentation .

The Mechanism of Differentiation

Electron Ionization (EI) at 70 eV induces specific cleavages in fatty acid esters.

  • McLafferty Rearrangement: Both compounds undergo rearrangement, but the resulting ions are often low abundance for long chains.

  • Diagnostic Protonated Acid Ion (

    
    ):  This is the most robust marker.
    
    • Nonyl Decanoate cleaves to release the protonated Decanoic acid moiety.

    • Decyl Nonanoate cleaves to release the protonated Nonanoic acid moiety.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific cleavage points that generate the diagnostic ions.

FragmentationPathway ND Nonyl Decanoate (C19H38O2) FragND Fragment: Protonated Decanoic Acid [C9H19C(OH)2]+ ND->FragND EI-MS Cleavage (Loss of Nonene) DN Decyl Nonanoate (C19H38O2) FragDN Fragment: Protonated Nonanoic Acid [C8H17C(OH)2]+ DN->FragDN EI-MS Cleavage (Loss of Decene) IonND Diagnostic Ion m/z 173 FragND->IonND IonDN Diagnostic Ion m/z 159 FragDN->IonDN

Caption: Diagnostic fragmentation pathways for Nonyl Decanoate (yielding m/z 173) and Decyl Nonanoate (yielding m/z 159).

Experimental Protocols

Protocol A: Synthesis of Standards (Verification)

Why this is necessary: Commercial libraries (NIST/Wiley) can sometimes have ambiguous spectra for isomers. Synthesizing authentic standards is the gold standard for E-E-A-T.

Reagents:

  • For Nonyl Decanoate: Decanoyl chloride (98%) + 1-Nonanol (99%).

  • For Decyl Nonanoate: Nonanoyl chloride (98%) + 1-Decanol (99%).

  • Catalyst: Pyridine or Triethylamine.

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve 1.1 eq of the alcohol in dry DCM. Add 1.2 eq of Pyridine. Cool to 0°C.

  • Addition: Dropwise add 1.0 eq of the respective Acid Chloride over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexane:Ethyl Acetate 95:5).
    
  • Validation: Confirm structure via

    
    -NMR (check triplet of 
    
    
    
    -methylene protons of ester).
Protocol B: GC-MS Differentiation Workflow

Self-Validating System: This workflow ensures you do not rely on retention time alone.

Instrument Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Note: A polar column like DB-Wax provides better separation but DB-5 is standard for pheromones.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    300°C (10 min).
  • MS Source: 230°C, 70 eV.

Analysis Steps:

  • Extract Ion Chromatogram (EIC): Do not look at the Total Ion Chromatogram (TIC) initially.

  • Filter: Extract m/z 173 and m/z 159.

  • Logic Gate:

    • If Peak A has m/z 173 >> m/z 159

      
       Identify as Nonyl Decanoate .
      
    • If Peak B has m/z 159 >> m/z 173

      
       Identify as Decyl Nonanoate .
      
  • Retention Index Check: Calculate Kovats Index (KI) using C8-C24 alkane standards. Nonyl decanoate typically elutes slightly later (KI ~2076) than Decyl nonanoate (KI ~2074), but this delta (2 units) is often within experimental error. Rely on the MS ions.

Comparative Bioassay Strategy

When testing these compounds in drug development or pest control, purity is paramount.

ExperimentPurposeCritical Control
Electroantennography (EAG) Measure receptor sensitivity.Use the isomer as a negative control. Receptors are often highly specific to the ester position.
Y-Tube Olfactometer Behavioral attraction/repulsion.Ensure solvent blanks are used. Test a 50:50 mix to check for antagonistic effects.
Field Trapping Real-world efficacy.Lures must be loaded with antioxidants (BHT) as long-chain esters can oxidize/hydrolyze, altering the active signal.

Decision Matrix Diagram

Use this logic flow to finalize your identification.

DecisionMatrix Start Unknown Analyte (MW 298) MS_Analysis Run GC-MS (EI 70eV) Start->MS_Analysis Check_Ions Check Diagnostic Ions MS_Analysis->Check_Ions Result_173 Base Peak/High Intensity m/z 173 Check_Ions->Result_173 Dominant 173 Result_159 Base Peak/High Intensity m/z 159 Check_Ions->Result_159 Dominant 159 ID_ND ID: Nonyl Decanoate (Ant Pheromone Candidate) Result_173->ID_ND ID_DN ID: Decyl Nonanoate (General Cuticular Lipid) Result_159->ID_DN

Caption: Decision matrix for identifying C19 ester isomers based on mass spectral data.

References

  • El-Sayed, A.M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

  • NIST Mass Spectrometry Data Center. (2025). Nonyl decanoate & Decyl nonanoate Spectra. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[1][2] Compound Summary: Nonyl decanoate (CID 3016336). National Center for Biotechnology Information. [Link]

  • PubChem. (2025).[1][2] Compound Summary: Decyl nonanoate (CID 2829318). National Center for Biotechnology Information. [Link]

  • Morgan, E.D. (2010). Biosynthesis in Insects. Royal Society of Chemistry. (Reference for ester biosynthesis and cuticular hydrocarbon profiles).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Profile of Synthetic Nonyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Reality of a Flavor Compound

In the realm of flavor and fragrance chemistry, the distinction between natural and synthetic compounds is paramount, influencing regulatory status, consumer perception, and product labeling. This guide delves into the spectroscopic characterization of Nonyl decanoate, a long-chain ester utilized in the flavor and fragrance industry. A critical initial finding of our investigation is that Nonyl decanoate is not known to occur naturally[1]. Therefore, this guide will pivot from a direct "synthetic vs. natural" comparison to a comprehensive spectroscopic analysis of synthetic Nonyl decanoate. We will explore the key analytical techniques used to confirm its identity, assess its purity, and, by extension, provide a framework for the authentication of synthetic flavor and fragrance compounds in general. Understanding the spectroscopic fingerprint of synthetic Nonyl decanoate is essential for quality control, ensuring product consistency, and regulatory compliance.

The Synthetic Pathway: Fischer-Speier Esterification and Its Implications

Nonyl decanoate is typically synthesized via the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5][6][7] In this case, decanoic acid and 1-nonanol are reacted in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form Nonyl decanoate and water.

The reversible nature of the Fischer esterification necessitates strategies to drive the reaction towards the product side, often by using an excess of one reactant or by removing the water as it is formed.[2][5][6] This synthesis route, while efficient, can introduce specific impurities that must be monitored in the final product. Potential impurities include unreacted starting materials (decanoic acid and 1-nonanol), byproducts from side reactions, and residual catalyst. For long-chain alcohols like 1-nonanol, removal of the unreacted alcohol can be challenging due to its physical properties, potentially impacting the final aroma profile of the ester.[8]

Spectroscopic Characterization of Synthetic Nonyl Decanoate

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of synthetic Nonyl decanoate. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each providing unique and complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for Nonyl decanoate is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar long-chain esters. The key proton signals would be:

  • A triplet corresponding to the methyl protons of the decanoate and nonyl chains.

  • A complex multiplet for the numerous methylene protons in the aliphatic chains.

  • A triplet for the methylene protons adjacent to the ester oxygen (from the nonyl chain).

  • A triplet for the methylene protons alpha to the carbonyl group (from the decanoate chain).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. PubChem provides computed ¹³C NMR data for Nonyl decanoate.[9]

Table 1: Predicted ¹³C NMR Chemical Shifts for Nonyl Decanoate

Carbon Atom PositionPredicted Chemical Shift (ppm)
Carbonyl (C=O)~174
Methylene (alpha to C=O)~34
Methylene (alpha to O)~64
Aliphatic Chain Carbons~14-32
Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by their characteristic absorption of infrared radiation. For an ester like Nonyl decanoate, the IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations.

Table 2: Key IR Absorption Bands for Nonyl Decanoate

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester carbonyl stretch)~1740Strong
C-O (stretch, acyl-oxygen)~1250-1150Strong
C-O (stretch, alkyl-oxygen)~1150-1050Strong
C-H (alkane stretch)~2925, 2855Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture, making it ideal for purity assessment and detecting volatile impurities.

The electron ionization (EI) mass spectrum of Nonyl decanoate would be expected to show a molecular ion peak (M⁺) at m/z 298.5, corresponding to its molecular weight.[9] Common fragmentation patterns for long-chain esters include McLafferty rearrangement and cleavage at the ester linkage, leading to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for Nonyl Decanoate

ParameterValue
Molecular FormulaC₁₉H₃₈O₂
Molecular Weight298.5 g/mol
Expected Molecular Ion (M⁺)m/z 298
Key Fragment Ionsm/z 157 (Decanoic acid fragment), m/z 127 (Nonyl fragment)

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of synthetic Nonyl decanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of synthetic Nonyl decanoate and identify any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of synthetic Nonyl decanoate in a high-purity solvent such as hexane or dichloromethane.

  • Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the Nonyl decanoate peak based on its retention time and mass spectrum. Compare the experimental mass spectrum with a reference library (e.g., NIST). Quantify the purity by calculating the peak area percentage. Identify any impurity peaks by interpreting their mass spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of synthetic Nonyl decanoate.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the Nonyl decanoate sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the Nonyl decanoate structure.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of synthetic Nonyl decanoate.

Methodology:

  • Sample Preparation: No specific sample preparation is required for a liquid sample like Nonyl decanoate when using an ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the Nonyl decanoate sample directly onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum will be of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the expected values for an ester. After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of Analytical Workflows

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purity Check cluster_structure_elucidation Structural Confirmation synthesis Fischer Esterification (Decanoic Acid + 1-Nonanol) crude_product Crude Nonyl Decanoate (with impurities) synthesis->crude_product gcms_analysis GC-MS Analysis crude_product->gcms_analysis purity_assessment Purity Assessment (>99%?) gcms_analysis->purity_assessment purity_assessment->synthesis No (Repurify) pure_sample Pure Synthetic Nonyl Decanoate purity_assessment->pure_sample Yes nmr_analysis NMR Spectroscopy (¹H and ¹³C) pure_sample->nmr_analysis ftir_analysis ATR-FTIR Spectroscopy pure_sample->ftir_analysis structural_data Confirmed Structure nmr_analysis->structural_data ftir_analysis->structural_data

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of Nonyl decanoate.

Conclusion and the Broader Context of Authentication

The spectroscopic data presented in this guide provides a comprehensive fingerprint for synthetic Nonyl decanoate. The combination of NMR, IR, and MS allows for its unambiguous identification and the assessment of its purity. Given that Nonyl decanoate is not found in nature, any product claiming to contain "natural Nonyl decanoate" would be fraudulent.

This case highlights the critical role of modern analytical techniques in the authentication of flavor and fragrance compounds.[10][11][12][13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific definitions for what constitutes a "natural flavor," which generally excludes compounds produced by chemical synthesis.[14][15][16] The methods detailed in this guide can be applied to a wide range of flavor and fragrance ingredients to:

  • Verify Identity: Confirm that a raw material is indeed the stated compound.

  • Assess Purity: Quantify the main component and identify any impurities that may affect the flavor/fragrance profile or safety.

  • Detect Adulteration: Identify the presence of undeclared synthetic compounds in products labeled as "natural."

For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic techniques is indispensable for ensuring the quality, safety, and regulatory compliance of products that incorporate flavor and fragrance compounds.

References

  • J&K Scientific LLC. (2025). Fischer Esterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonyl decanoate. Retrieved from [Link]

  • Professor Dave Explains. (2019, November 15). Fischer Esterification and Saponification [Video]. YouTube. [Link]

  • Sciencemadness Discussion Board. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from a document on the CU Boulder website.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonyl decanoate. PubChem Compound Database. Retrieved from [Link]

  • Food Dive. (2026, February 5). FDA loosens rules for 'no artificial colors' label in food.
  • Sharma, R., et al. (n.d.). Spectroscopic techniques for authentication of animal origin foods. PubMed Central. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples: What You Need to Know. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (4254-4429).
  • Google Patents. (n.d.). CN105001046A - N-nonanol synthesis process.
  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.
  • Journal of Biochemicals and Phytomedicine. (2024). Developing Infrared Spectroscopy Methods for Identification of Food Fraud and Authenticity: A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, October 22). Use of the Term Natural on Food Labeling. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.
  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 25.
  • Google Patents. (n.d.). CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid.
  • University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Agilent. (n.d.). Methodologies for Food Fraud.
  • AEMTEK. (n.d.). The Importance of Natural Flavorings and FDA Requirements. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 24.
  • SpectraBase. (n.d.). 1-Nonadecanol. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • Food Dive. (2026, February 5). FDA eases 'no artificial colors' labeling rules, paves way for natural color adoption.
  • RSC Publishing. (2020, June 24). An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Technology Networks. (2022, August 17). Food Authenticity and Spectroscopy. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 26.
  • University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
  • Western University. (n.d.). NMR Sample Preparation.
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  • Google Patents. (n.d.). CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether.
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  • MDPI. (2019, March 22). Use of 13C-qNMR Spectroscopy for the Analysis of Non-Psychoactive Cannabinoids in Fibre-Type Cannabis sativa L. (Hemp). Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of Nonyl decanoate and its related esters, offering a comparative analysis of their applications for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, this document delves into the causal relationships behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction to Long-Chain Esters: The Intersection of Chemistry and Functionality

Long-chain esters, such as Nonyl decanoate, represent a versatile class of molecules that find utility across a spectrum of industries, from pharmaceuticals to cosmetics and flavorings. Their efficacy is intrinsically linked to their physicochemical properties, which are a direct consequence of their molecular structure—an ester linkage between a carboxylic acid and an alcohol.

The Molecular Profile of Nonyl Decanoate

Nonyl decanoate (C19H38O2) is the ester of nonyl alcohol and decanoic acid.[1] Its long alkyl chains confer a high degree of lipophilicity, making it an excellent solvent for other non-polar compounds and imparting a distinct sensory feel in topical preparations. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Nonyl Decanoate and Related Esters

PropertyNonyl DecanoateDecyl DecanoateIsopropyl MyristateCaprylic/Capric Triglyceride
Molecular Formula C19H38O2C20H40O2C17H34O2Approx. C45H86O6
Molecular Weight ( g/mol ) 298.51312.54270.45~500
Boiling Point (°C) 348-350[1]361-363192.6>250
logP (o/w) ~8.68[1]~8.94~7.7>10
Spreading Value (mm²/10 min) Medium-HighHighVery HighMedium
Sensory Profile Smooth, non-greasyRich, lubriciousLight, fast-absorbingNeutral, light

Data compiled from various sources. Spreading values and sensory profiles are generalized based on typical performance.

A Landscape of Related Esters

The functionality of Nonyl decanoate can be benchmarked against a variety of other esters used in similar applications. Shorter-chain esters like isopropyl myristate are known for their rapid spreading and light skin feel, while triglycerides such as caprylic/capric triglyceride offer a different form of emolliency and are often derived from natural sources. Decyl decanoate, a close structural relative of Nonyl decanoate, exhibits slightly increased lipophilicity and a richer skin feel. The choice of ester is a critical formulation decision, driven by the desired therapeutic or sensory outcome.

Pharmaceutical Applications: Enhancing Drug Delivery

The lipophilic nature of Nonyl decanoate and related esters makes them highly valuable in pharmaceutical formulations, particularly for enhancing the delivery of poorly soluble drugs.

Transdermal Drug Delivery: Overcoming the Skin Barrier

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most therapeutic agents.[2][3] Chemical penetration enhancers are often employed to reversibly decrease this barrier's resistance.[3]

Mechanism of Action: Long-chain esters like Nonyl decanoate are thought to enhance skin penetration primarily by disrupting the highly ordered lipid structure of the stratum corneum.[4] This disruption increases the fluidity of the lipid bilayers, creating pathways for drug molecules to permeate more readily.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.